molecular formula C8H9ClN2O2S B014230 Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate CAS No. 5909-24-0

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

カタログ番号: B014230
CAS番号: 5909-24-0
分子量: 232.69 g/mol
InChIキー: SNNHLSHDDGJVDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure in first source

特性

IUPAC Name

ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNHLSHDDGJVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207832
Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5909-24-0
Record name Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5909-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005909240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5909-24-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123534
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-CHLORO-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EZY6B6CLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, with the CAS number 5909-24-0, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. This white to yellow solid serves as a crucial intermediate in the development of a variety of pharmacologically active compounds, most notably kinase inhibitors and the erectile dysfunction drug, Avanafil.[1][2] Its unique structural features, including a reactive chlorine atom and a modifiable methylthio group, make it a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its application in the synthesis of biologically active molecules, with a focus on kinase inhibitors.

Chemical and Physical Properties

This compound is a stable compound under recommended storage conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5909-24-0[3]
Molecular Formula C₈H₉ClN₂O₂S[3]
Molecular Weight 232.69 g/mol [3]
Appearance White to yellow solid/powder[1]
Melting Point 58-63 °C[1]
Boiling Point 132 °C at 0.4 mmHg[2]
SMILES CCOC(=O)c1cnc(SC)nc1Cl
InChI 1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
Storage Temperature 2-8°C

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

Technique Data Reference(s)
¹H NMR Spectra available, detailed peak assignments require further investigation.[4]
¹³C NMR Spectra available, detailed peak assignments require further investigation.[3][4]
Mass Spectrometry (MS) m/z: 232 (M+), 204, 164.[3]
Fourier-Transform Infrared (FT-IR) Spectra available, characteristic peaks for C=O, C-Cl, and C-S bonds are expected.[3]

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from S-methylisothiourea and diethyl ethoxymethylenemalonate.[1]

Synthesis Workflow

G cluster_0 Step 1: Condensation and Cyclization cluster_1 Step 2: Chlorination S-methylisothiourea S-methylisothiourea Intermediate_Salt 4-Oxopyrimidine sodium salt S-methylisothiourea->Intermediate_Salt Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_Salt Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate_Salt Final_Product Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Intermediate_Salt->Final_Product Reflux POCl3 Phosphorus oxychloride (POCl3) POCl3->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

Step 2: Synthesis of this compound

  • To a three-necked flask, add ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (30 g, 140 mmol).[2]

  • Slowly add thionyl chloride (20 g, 168 mmol).[2]

  • Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.[2]

  • After the reaction is complete, cool the solution to 0-5 °C.[2]

  • Slowly add 100 ml of ice water and stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.[2]

  • Collect the solid product by filtration and dry it under vacuum at 50 °C.[2]

  • This procedure yields approximately 30.1 g (92% yield) of a white solid product with a purity of 99.8% as determined by HPLC.[2]

Reactivity and Applications in Synthesis

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, making this compound a valuable precursor for a wide range of derivatives.[5]

Synthesis of Kinase Inhibitors

This compound is a key starting material for the synthesis of various kinase inhibitors, including those targeting Raf, FMS tyrosine kinase, and cyclin-dependent kinases (CDKs).[1] For instance, it is used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have shown anti-proliferative activity.[1]

G Start Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Substitution Nucleophilic Substitution Start->Substitution Amine Primary Amine (R-NH2) Amine->Substitution Intermediate 4-Amino-2-(methylthio) pyrimidine-5-carboxylate derivative Substitution->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Final_Product Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitor Cyclization->Final_Product G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor Pyrido[2,3-d]pyrimidin-7-one Inhibitor Inhibitor->RAF

References

An In-depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for Avanafil, a PDE5 inhibitor.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrimidine derivative with the molecular formula C₈H₉ClN₂O₂S.[2] Its structure is characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5909-24-0[3][4]
Molecular Formula C₈H₉ClN₂O₂S[2][5]
Molecular Weight 232.69 g/mol [5]
IUPAC Name This compound[2]
Synonyms 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Ethyl Ester, ETHYL 4-CHLORO-2-METHYLTHIOPYRIMIDINE-5-CARBOXYLATE[3][5]
Appearance White to off-white or light yellow solid/powder[3][5][6]
Melting Point 60-63 °C[5]
SMILES String CCOC(=O)c1cnc(SC)nc1Cl
Purity >97.0% (GC), 98%[3]
Storage 2-8°C, sealed in a dry place

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main synthetic routes. Both methods involve the construction of the pyrimidine ring followed by a chlorination step.

Synthesis Route 1: Condensation followed by Chlorination

This two-step procedure begins with the condensation of S-methylisothiourea and diethyl ethoxymethylenemalonate to form an intermediate, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (a 4-oxopyrimidine). This intermediate is then chlorinated to yield the final product.[3]

Synthesis_Pathway_1 cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 S-Methylisothiourea Intermediate Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (4-Oxopyrimidine Sodium Salt) SM1->Intermediate Condensation (Basic Conditions) SM2 Diethyl Ethoxymethylenemalonate SM2->Intermediate Product This compound Intermediate->Product Chlorination (Phosphorus Oxychloride, Reflux)

Caption: Synthesis via Condensation and Chlorination
Synthesis Route 2: Direct Chlorination of the Hydroxy Precursor

This method involves the direct chlorination of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. This precursor can be synthesized separately or obtained commercially. The chlorination is typically carried out using phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅).

Synthesis_Pathway_2 cluster_reactant Starting Material cluster_product Final Product Reactant Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Product This compound Reactant->Product Chlorination (POCl₃ or POCl₃/PCl₅)

Caption: Synthesis via Direct Chlorination

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps.

Protocol for Synthesis Route 2: Direct Chlorination

This protocol outlines the chlorination of ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate using thionyl chloride, as an alternative to phosphorus oxychloride.

Materials:

  • Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g, 140 mmol)

  • Thionyl chloride (20 g, 168 mmol)

  • Ice water

Procedure:

  • In a three-necked flask, place ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g).

  • Slowly add thionyl chloride (20 g) to the flask.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.

  • After the reaction is complete, cool the solution to 0-5 °C.

  • Slowly add 100 ml of ice water to the cooled reaction mixture.

  • Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization.

  • Collect the solid product by filtration.

  • Dry the product under vacuum at 50 °C.

Results:

  • Yield: 30.1 g (92%)

  • Purity (HPLC): 99.8%

  • Appearance: White solid

Quantitative Data Summary

Table 2: Summary of Synthesis Data

Synthesis RouteStarting MaterialReagentsReaction ConditionsYieldPurityReference
Direct ChlorinationEthyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylateThionyl chloride60 °C, 3 hours92%99.8% (HPLC)
Condensation & ChlorinationS-methylisothiourea, Diethyl ethoxymethylenemalonateBasic conditions, then POCl₃RefluxNot specifiedNot specified[3]

Logical Workflow for Synthesis and Application

The synthesis of this compound is a critical step in the production of more complex molecules with significant biological activity.

Workflow Start Raw Materials (e.g., S-methylisothiourea, Diethyl ethoxymethylenemalonate) Synthesis Chemical Synthesis (Condensation & Chlorination) Start->Synthesis Intermediate This compound Synthesis->Intermediate Downstream Downstream Synthesis (e.g., Synthesis of Avanafil intermediate) Intermediate->Downstream API Active Pharmaceutical Ingredient (e.g., Avanafil) Downstream->API Application Therapeutic Application (e.g., Treatment of Erectile Dysfunction) API->Application

Caption: Overall Workflow from Synthesis to Application

Conclusion

This compound is a valuable building block in medicinal chemistry. The synthetic routes described provide efficient methods for its preparation, enabling the development of important pharmaceutical agents. The provided protocols and data serve as a valuable resource for chemists and researchers in this field.

References

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various biologically active compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Compound Properties

This compound is a versatile chemical intermediate.[1] Its molecular structure, featuring a pyrimidine core with chloro, methylthio, and ethyl carboxylate functional groups, offers multiple reactive sites for chemical modification.[1] This makes it a valuable starting material for synthesizing a wide range of derivatives with potential therapeutic applications.[2][3]

PropertyDataReference
Molecular Formula C₈H₉ClN₂O₂S[4][5][6]
Molecular Weight 232.69 g/mol [4][5][6]
Appearance White to off-white or yellow solid/powder[2][4][7]
Melting Point 58-63 °C[2][3][7]
CAS Number 5909-24-0[3][7]
EC Number 227-619-0[3][4][7]

Applications in Research and Development

This pyrimidine derivative is a crucial building block in the synthesis of novel compounds with significant pharmacological properties. It has been utilized in the creation of:

  • Kinase Inhibitors: It is a precursor for synthesizing derivatives of pyrido[2,3-d]pyrimidin-7-one, which act as inhibitors of kinases like Raf.[2] These compounds show anti-proliferative activity against tumor cells and are valuable in cancer research.[2] It has also been used to develop potential inhibitors for FMS tyrosine kinase, Cdk4, PDGF, FGF, and EGF.[7][8]

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of Avanafil, a potent and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for treating erectile dysfunction.[4]

  • Biologically Active Scaffolds: Pyrimidines are fundamental to DNA bases, and this compound is used to create novel scaffolds for compounds with potential anticancer, antiviral, antioxidant, antibacterial, and antifungal activities.[2][3]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound have been documented.

Method 1: Two-Step Procedure from S-methylisothiourea

This procedure involves two main stages: condensation and chlorination.[2][3]

  • Condensation: S-methylisothiourea is condensed with diethyl ethoxymethylene malonate under basic conditions. This reaction forms a 4-oxopyrimidine sodium salt intermediate.

  • Chlorination: The resulting salt is then treated with phosphorus oxychloride (POCl₃) under reflux conditions to yield the final desired product, this compound.[2][3]

Method 2: From Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate

This protocol provides a more direct chlorination step.[5]

  • Reaction Setup: Place ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g, 140 mmol) in a three-necked flask.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (20 g, 168 mmol) to the flask.

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.

  • Work-up: After the reaction is complete, cool the solution to 0-5 °C.

  • Crystallization: Slowly add 100 ml of ice water to the cooled solution and stir for 1-2 hours at 0-5 °C to induce crystallization of the product.[5]

Visualized Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound as described in Method 1.

Synthesis_Pathway Reactants S-methylisothiourea + Diethyl ethoxymethylene malonate Intermediate 4-Oxopyrimidine Sodium Salt Reactants->Intermediate Basic Conditions Product Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Intermediate->Product  POCl₃ (Reflux)  

Caption: Synthesis of the target compound via condensation and chlorination.

References

A Technical Guide to the Physical Properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physical properties, specifically the melting point and solubility, of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This pyrimidine derivative is a key intermediate in the synthesis of various biologically active compounds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical Properties

This compound is a white to yellow solid compound.[1] The key physical properties are summarized in the tables below.

Melting Point

The melting point of a substance is a critical physical property for its identification and purity assessment. The reported melting point for this compound varies slightly across different sources, which is typical and can depend on the purity of the sample and the method of measurement.

PropertyReported Value (°C)Source(s)
Melting Point58 - 60Georganics[1]
Melting Point60 - 63Multiple sources[2][3][4][5]
Melting Point59 - 64Thermo Fisher Scientific[6]
Solubility

Solubility data is crucial for selecting appropriate solvents for reactions, purification, and formulation.

SolventSolubilitySource(s)
ChloroformSoluble[2][3]
Ethyl AcetateSoluble[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is a two-step procedure.[1]

  • Step 1: Condensation Reaction

    • S-methylisothiourea is condensed with diethyl ethoxymethylene malonate.

    • This reaction is carried out under basic conditions.

    • The product of this step is the sodium salt of 4-oxopyrimidine.

  • Step 2: Chlorination

    • The 4-oxopyrimidine sodium salt is treated with phosphorous oxychloride (POCl₃).

    • The reaction mixture is heated under reflux.

    • This step yields the final product, this compound.[1]

Synthesis_ECMP reagent1 S-methylisothiourea intermediate 4-Oxopyrimidine sodium salt reagent1->intermediate Condensation (Basic conditions) reagent2 Diethyl ethoxymethylene malonate reagent2->intermediate final_product Ethyl 4-chloro-2-(methylthio)pyrimidine- 5-carboxylate intermediate->final_product  Treatment with POCl₃ (reflux)

Caption: Synthesis of this compound.

Determination of Physical Properties

While specific experimental protocols for determining the physical properties of this exact compound are not detailed in the provided literature, standard laboratory procedures are as follows:

  • Melting Point Determination: A small, powdered sample of the purified compound is packed into a capillary tube. The tube is then heated in a calibrated melting point apparatus. The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

  • Solubility Testing: A qualitative assessment of solubility can be performed by adding a small, known amount of the solute to a specific volume of a solvent (e.g., 1 mL) in a test tube at a controlled temperature. The mixture is agitated, and the substance is observed to see if it dissolves completely.

Applications in Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules with significant biological and pharmacological properties.[1] It is a key intermediate in the production of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction.[2][3] It is also used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which act as kinase inhibitors with anti-proliferative activity against tumor cells.[1]

Application_ECMP cluster_products Synthetic Targets start_material Ethyl 4-chloro-2-(methylthio)pyrimidine- 5-carboxylate avanafil Avanafil (PDE-5 Inhibitor) start_material->avanafil Multi-step synthesis pyridopyrimidinone Pyrido[2,3-d]pyrimidin-7-one derivatives (Kinase Inhibitors) start_material->pyridopyrimidinone Synthesis of derivatives

Caption: Role as an intermediate in the synthesis of pharmaceuticals.

References

Spectroscopic Profile of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.87Singlet1HPyrimidine H-6
4.41Quartet2H-OCH₂CH₃
2.62Singlet3H-SCH₃
1.40Triplet3H-OCH₂CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
171.2C=O (Ester)
164.8C-Cl (C-4)
160.0C-S (C-2)
156.1C-H (C-6)
116.8C-5
62.5-OCH₂CH₃
14.2-OCH₂CH₃
14.1-SCH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2981MediumC-H stretch (alkane)
1725StrongC=O stretch (ester)
1545, 1498StrongC=N, C=C stretch (pyrimidine ring)
1245StrongC-O stretch (ester)
780StrongC-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

Experimental Protocols

The following protocols are generalized procedures for obtaining the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the experimental workflow and the correlation of the chemical structure with its spectroscopic signals.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolve Dissolve in CDCl3 (for NMR) Sample->Dissolve PlaceOnATR Place on ATR crystal (for IR) Sample->PlaceOnATR NMR NMR Spectrometer (400 MHz) Dissolve->NMR FTIR FTIR-ATR Spectrometer PlaceOnATR->FTIR H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR IR_Spectrum IR Spectrum FTIR->IR_Spectrum structure_correlation Chemical Structure and Spectroscopic Correlation cluster_structure This compound cluster_nmr NMR Signals cluster_ir IR Absorptions mol      Cl      | N==C(SC)N=C(C(=O)OCC)C=C     H_pyrimidine ¹H: 8.87 ppm (s, 1H) mol->H_pyrimidine H-6 H_CH2 ¹H: 4.41 ppm (q, 2H) mol->H_CH2 -OCH2- H_SCH3 ¹H: 2.62 ppm (s, 3H) mol->H_SCH3 -SCH3 H_CH3 ¹H: 1.40 ppm (t, 3H) mol->H_CH3 -CH3 C_CO ¹³C: 171.2 ppm mol->C_CO C=O C_ring ¹³C: 164.8, 160.0, 156.1, 116.8 ppm mol->C_ring Pyrimidine Ring C_OCH2 ¹³C: 62.5 ppm mol->C_OCH2 -OCH2- C_SCH3 ¹³C: 14.1 ppm mol->C_SCH3 -SCH3 IR_CO IR: 1725 cm⁻¹ (C=O) mol->IR_CO C=O IR_Ring IR: 1545, 1498 cm⁻¹ (Ring) mol->IR_Ring Pyrimidine Ring IR_CCl IR: 780 cm⁻¹ (C-Cl) mol->IR_CCl C-Cl

The Diverse Biological Activities of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a highly versatile heterocyclic building block that serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. Its unique arrangement of reactive sites—a labile chlorine atom at the 4-position, a modifiable methylthio group at the 2-position, and an ester functional group at the 5-position—allows for diverse chemical transformations, leading to compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the biological activities of derivatives synthesized from this pyrimidine core, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have demonstrated considerable promise as anticancer agents, primarily through the inhibition of various protein kinases and other essential cellular targets involved in cancer progression. The most prominent among these are the pyrido[2,3-d]pyrimidine derivatives, which are readily synthesized from the parent compound.

Kinase Inhibition

A significant body of research has focused on the development of pyrido[2,3-d]pyrimidine-based kinase inhibitors. These compounds have shown potent activity against a range of kinases that are often dysregulated in cancer, including:

  • Epidermal Growth Factor Receptor (EGFR): Several pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as EGFR inhibitors.[1] Certain compounds have exhibited potent inhibitory activities against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, with IC50 values in the nanomolar range.[1]

  • PIM-1 Kinase: Novel bioactive pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[2]

  • Thymidylate Synthase (TS): Diaryl-based pyrido[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of thymidylate synthase, a critical enzyme in DNA biosynthesis.[2]

  • Raf Kinase: The core structure has been utilized in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives that act as inhibitors of Raf kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway.[3]

  • FMS Tyrosine Kinase: Pyrimidinopyridones derived from this compound have been identified as potential inhibitors of the FMS tyrosine kinase.

The inhibition of these kinases disrupts critical signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Other Anticancer Mechanisms

Beyond kinase inhibition, derivatives of this pyrimidine core have been shown to exert their anticancer effects through other mechanisms:

  • Topoisomerase Inhibition: Certain 4-substituted 5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidines have been identified as dual inhibitors of topoisomerase I and II, enzymes essential for DNA replication and repair.[5]

  • Apoptosis Induction and Cell Cycle Arrest: Many of the synthesized pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells and cause cell cycle arrest, often at the G2/M or G1 phase.[2][5]

The following table summarizes the anticancer activity of selected derivatives.

Compound ClassTarget Cell LineIC50 (µM)Reference
4-Substituted 5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidinesMCF-77.45 - 8.80[5]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesA-5497.23 - 16.2[1]
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesPC-37.12 - 18.01[1]
Pyrido[2,3-d]pyrimidine derivativesMCF-70.57[2]
Pyrido[2,3-d]pyrimidine derivativesHepG20.99 - 1.13[2]
Diaryl pyrido[2,3-d]pyrimidine derivativesHCT 1161.98[2]
Diaryl pyrido[2,3-d]pyrimidine derivativesMCF-72.18[2]
Diaryl pyrido[2,3-d]pyrimidine derivativesHep G24.04[2]
Diaryl pyrido[2,3-d]pyrimidine derivativesPC-34.18[2]

Antimicrobial Activity

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. Various pyrimidine analogues have demonstrated inhibitory activity against a range of bacterial and fungal strains.

The antimicrobial efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The table below presents the antimicrobial activity of selected pyrimidine derivatives.

CompoundMicroorganismMIC (µM/ml)Reference
12S. aureus0.87[1]
5B. subtilis0.96[1]
2E. coli0.91[1]
10P. aeruginosa0.77[1]
10S. enteric1.55[1]
11A. niger1.68[1]
12C. albicans1.73[1]

Experimental Protocols

Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

A general and versatile method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound involves a multi-step sequence.[3]

  • Nucleophilic Substitution: The chlorine atom at the 4-position is displaced by an appropriate amine to introduce diversity at this position.

  • Saponification: The ethyl ester at the 5-position is hydrolyzed to the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid is coupled with an aminoacetonitrile derivative.

  • Cyclization: An intramolecular cyclization is induced to form the pyridone ring of the pyrido[2,3-d]pyrimidine core.

G start This compound step1 Nucleophilic Substitution (Amine) start->step1 step2 Saponification step1->step2 step3 Amide Coupling (Aminoacetonitrile) step2->step3 step4 Intramolecular Cyclization step3->step4 end Pyrido[2,3-d]pyrimidine Derivatives step4->end

General synthetic workflow for Pyrido[2,3-d]pyrimidine derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The anticancer activity of many pyrido[2,3-d]pyrimidine derivatives stems from their ability to inhibit protein kinases, thereby modulating key signaling pathways that are crucial for cancer cell proliferation and survival. Two of the most important pathways affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.

RAS/RAF/MEK/ERK Pathway

This pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes encoding components of this pathway, such as RAS and RAF, are common in many cancers, leading to its constitutive activation. Pyrido[2,3-d]pyrimidine derivatives that inhibit kinases like Raf can block this pathway, leading to decreased cell proliferation and increased apoptosis.

G cluster_0 RAS/RAF/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->RAF

Inhibition of the RAS/RAF/MEK/ERK pathway by a pyrido[2,3-d]pyrimidine derivative.
PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical signaling cascade that controls cell growth, metabolism, and survival. Its aberrant activation is a frequent event in cancer. By inhibiting kinases within this pathway, pyrimidine derivatives can effectively suppress tumor growth.

G cluster_1 PI3K/AKT/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Metabolism mTOR->Growth Inhibitor Pyrimidine Derivative Inhibitor->PI3K

Inhibition of the PI3K/AKT/mTOR pathway by a pyrimidine derivative.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with significant biological activities. The derivatives, particularly the pyrido[2,3-d]pyrimidines, have demonstrated potent anticancer effects through the inhibition of key cellular targets and modulation of critical signaling pathways. Furthermore, the antimicrobial potential of these compounds adds to their therapeutic promise. Continued exploration of the chemical space around this versatile core holds great potential for the discovery and development of novel therapeutic agents.

References

An In-depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key building block in modern organic and medicinal chemistry. This document details its synthesis, chemical properties, and significant applications, with a focus on its role in the development of targeted therapeutics.

Chemical Properties and Spectroscopic Data

This compound is a white to yellow solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 5909-24-0[2][3]
Molecular Formula C₈H₉ClN₂O₂S[2]
Molecular Weight 232.69 g/mol [2][3]
Melting Point 58-63 °C[1][3][4]
Boiling Point 132 °C at 0.4 mmHg[4]
Appearance White to yellow solid/powder[1][3][4]
Solubility Soluble in chloroform, ethyl acetate

Spectroscopic Data:

¹H NMR (DMSO-d₆, 400 MHz) δ ¹³C NMR (DMSO-d₆, 100 MHz) δ Reference
9.42 (brs, 1H, NH), 7.88 (brs, 1H, NH), 7.37-7.34 (m, 4H), 5.22 (s, 1H), 4.31 (q, 2H), 2.24 (s, 3H), 1.32 (t, 3H)174.7, 167.3, 160.5, 141.4, 132.3, 128.6, 126.1, 104.1, 61.3, 58.9, 18.1, 14.0[5]

Note: The provided NMR data from the supporting information appears to be for a derivative and not the title compound itself. However, ¹H and ¹³C NMR spectra for this compound are available through various suppliers and databases like PubChem.[2][6]

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from S-methylisothiourea and diethyl ethoxymethylene malonate.[1]

Step 1: Synthesis of 4-oxopyrimidine sodium salt

The first step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base to form the sodium salt of the corresponding 4-oxopyrimidine.[1]

Step 2: Chlorination

The intermediate 4-oxopyrimidine sodium salt is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions to yield this compound.[1]

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on available information. Researchers should consult specific literature for optimized conditions.

  • Condensation: To a solution of sodium ethoxide in ethanol, add S-methylisothiourea sulfate and diethyl ethoxymethylene malonate. The reaction mixture is typically stirred at room temperature or with gentle heating.

  • Isolation of Intermediate: The resulting precipitate, the sodium salt of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, is collected by filtration and washed with a suitable solvent like ethanol or ether.

  • Chlorination: The dried sodium salt is suspended in phosphorus oxychloride. The mixture is heated to reflux and maintained at that temperature for a specified period.

  • Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Diagram of Synthesis Workflow

G cluster_0 Synthesis of this compound A S-methylisothiourea + Diethyl ethoxymethylene malonate B Condensation in Basic Conditions A->B Step 1 C 4-Oxopyrimidine Sodium Salt B->C D Chlorination with POCl3 (reflux) C->D Step 2 E This compound D->E

Caption: Synthesis of the title compound.

Applications in Organic Synthesis

This compound is a versatile building block due to its multiple reactive sites. The 4-chloro substituent is susceptible to nucleophilic aromatic substitution, while the ester and methylthio groups can also be modified. This allows for the construction of a wide array of complex heterocyclic molecules.

The chlorine atom at the C4 position is readily displaced by various nucleophiles, including amines, phenoxides, and thiophenoxides.[7]

Experimental Protocol: General Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methylene dichloride, ethanol, or acetonitrile).

  • Addition of Nucleophile: Add the desired amine to the solution. A base, such as sodium carbonate or triethylamine, is often added to neutralize the HCl generated during the reaction.[8]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the amine.[8]

  • Work-up and Purification: After the reaction is complete, the mixture is washed with water, and the organic layer is separated, dried, and concentrated. The product is then purified by chromatography or recrystallization.

NucleophileProduct
DimethylamineEthyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate
Sodium PhenoxideEthyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate
Sodium ThiophenoxideEthyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate
3-chloro-4-methoxybenzylamineEthyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Diagram of Nucleophilic Substitution

G cluster_1 Nucleophilic Aromatic Substitution A This compound C Substituted Pyrimidine Derivative A->C B Nucleophile (e.g., R-NH2) B->C

Caption: General nucleophilic substitution.

This pyrimidine derivative is a crucial starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. It has been used to synthesize inhibitors of FMS tyrosine kinase, Raf kinase, and others.[1][3][9] These inhibitors often function by blocking the signaling pathways that lead to cell proliferation and survival in cancer cells.

Application Example: Synthesis of Pyridopyridone FMS Kinase Inhibitors

This compound serves as a precursor in the multi-step synthesis of pyridopyridones, which have shown potent and selective inhibition of FMS tyrosine kinase.[9] The synthesis generally involves the initial displacement of the 4-chloro group, followed by further transformations to construct the pyridopyridone scaffold.

FMS Kinase Signaling Pathway

FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase. Its signaling is crucial for the proliferation, differentiation, and survival of macrophages. In certain cancers, aberrant FMS signaling can promote tumor growth and metastasis.

Diagram of FMS Kinase Signaling Pathway

G cluster_2 FMS Kinase Signaling Pathway CSF1 CSF-1 (Ligand) FMS FMS (CSF-1R) CSF1->FMS Dimerization Receptor Dimerization FMS->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Inhibitor FMS Kinase Inhibitor Inhibitor->FMS Inhibition

Caption: FMS kinase signaling pathway.

This compound is a key intermediate in the synthesis of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[4]

Experimental Protocol: Synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

  • Reaction Setup: To 600 mL of methylene dichloride, add 100 g of this compound and 91.2 g of 3-chloro-4-methoxybenzylamine.[8]

  • Addition of Reagents: The reaction mixture is stirred, and 500 mL of water, 48 g of sodium carbonate, and 1 g of tetra-butylammonium bromide are added.[8]

  • Reaction Conditions: The reaction mixture is maintained overnight at 25-30°C.[8]

  • Work-up: After completion of the reaction, the methylene dichloride layer is separated, washed with water, and evaporated to obtain the product.[8]

  • Yield and Purity: This procedure reportedly yields 145 g of the product with 95% HPLC purity.[8]

This intermediate undergoes further chemical transformations to yield the final Avanafil drug substance.

Diagram of Avanafil Intermediate Synthesis

G cluster_3 Synthesis of Avanafil Intermediate A This compound C Nucleophilic Substitution A->C B 3-chloro-4-methoxybenzylamine B->C D Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate C->D E Further steps D->E F Avanafil E->F

Caption: Avanafil intermediate synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in the straightforward preparation of complex heterocyclic systems, including potent kinase inhibitors and key pharmaceutical intermediates like that of Avanafil. The reactivity of its multiple functional groups allows for a diverse range of chemical transformations, making it an essential tool for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its synthesis and applications, encouraging further exploration into its potential in developing novel therapeutics.

References

The Versatile Scaffold: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a highly versatile and commercially available building block that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of reactive sites—a susceptible chloro group at the 4-position, a modifiable methylthio group at the 2-position, and an ester at the 5-position—provides a robust platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the key applications of this pyrimidine derivative, focusing on its role in the development of potent kinase inhibitors and phosphodiesterase-5 (PDE5) inhibitors. We will delve into the synthetic methodologies, present quantitative biological data for derived compounds, and illustrate the relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery.

I. Synthesis of the Core Scaffold

The parent compound, this compound, is typically synthesized via a two-step process. The initial step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base to form a 4-oxopyrimidine sodium salt. Subsequent treatment of this intermediate with a chlorinating agent, such as phosphorus oxychloride, under reflux conditions affords the desired this compound.[1]

II. Applications in the Synthesis of Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound has proven to be an invaluable starting material for the synthesis of various kinase inhibitors, most notably those targeting the Raf and FMS tyrosine kinase families. The general strategy involves the nucleophilic displacement of the C4-chloro group with various amines, followed by further synthetic manipulations.

Pyrido[2,3-d]pyrimidin-7-ones as Kinase Inhibitors

A prominent class of compounds synthesized from this compound are the pyrido[2,3-d]pyrimidin-7-ones. These fused heterocyclic systems have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.

Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidin-7-one Derivatives

A general synthetic route to pyrido[2,3-d]pyrimidin-7-ones involves the initial reaction of this compound with an appropriate amine to substitute the chloro group. The resulting intermediate can then undergo intramolecular cyclization, often facilitated by a base, to form the pyridone ring. Further modifications can be made to the 2-methylthio group and other positions to explore structure-activity relationships (SAR). For instance, oxidation of the methylthio group to a sulfone allows for its displacement by another nucleophile.

Quantitative Biological Data:

The following tables summarize the in vitro biological activities of various pyrido[2,3-d]pyrimidine derivatives against different cancer cell lines and kinases.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

CompoundTarget Cell LineIC50 (µM)
5a MCF-7 (Breast)1.77
5e MCF-7 (Breast)1.39
6b HepG2 (Liver)2.68
5a HepG2 (Liver)2.71
7b MCF-7 (Breast)6.22
B1 H1975 (Lung)0.087
B7 H1975 (Lung)0.023
B11 H1975 (Lung)0.106
B7 A549 (Lung)0.441
B11 A549 (Lung)0.655
PD180970 K562 (Leukemia)0.170 (for p210Bcr-Abl)

Data sourced from multiple studies and presented for comparative purposes.[2][3][4]

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)
B1 EGFRL858R/T790M13
4 PIM-111.4
10 PIM-117.2
Staurosporine (control) PIM-116.7
6 PIM-134.6
11 PIM-121.4

Data sourced from multiple studies and presented for comparative purposes.[3][5]

Signaling Pathways

The development of kinase inhibitors requires a thorough understanding of the signaling pathways they target. Below are graphical representations of the FMS and LCK kinase signaling pathways, which are relevant targets for inhibitors derived from the pyrimidine scaffold.

FMS_Signaling_Pathway cluster_membrane Plasma Membrane FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT STATs FMS->STAT CSF1 CSF-1 CSF1->FMS Binds AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: FMS (CSF-1R) signaling pathway.

LCK_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR LCK LCK TCR->LCK Activates CD4_CD8 CD4/CD8 CD4_CD8->LCK Associates ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC T_Cell_Activation T-Cell Activation Ca_Flux->T_Cell_Activation NFkB NF-κB PKC->NFkB NFkB->T_Cell_Activation PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades cGMP to Relaxation Smooth Muscle Relaxation PKG->Relaxation NO Nitric Oxide (NO) NO->sGC Activates Avanafil Avanafil (PDE5 Inhibitor) Avanafil->PDE5 Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds and natural products.[1][2] Their significance is underscored by their presence in the nucleobases of DNA and RNA, as well as in various vitamins.[3] Consequently, the development of synthetic routes to novel pyrimidine derivatives is of paramount importance in the quest for new therapeutic agents with activities spanning anticancer, antiviral, anti-inflammatory, and antimicrobial domains.[2][4]

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a versatile and highly valuable starting material for the synthesis of a diverse range of pyrimidine derivatives.[5] Its trifunctional nature, featuring a reactive chloro group at the C4 position, a modifiable methylthio group at C2, and an ester functionality at C5, allows for sequential and regioselective chemical transformations. The chlorine atom is particularly susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of substituents.[5] This document provides detailed protocols for key synthetic transformations of this compound and summarizes relevant data to guide researchers in their synthetic endeavors.

Key Synthetic Transformations

The primary synthetic utility of this compound lies in the reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. Furthermore, the C2-methylthio group can be displaced, and the ester at C5 can be hydrolyzed or otherwise modified, offering multiple avenues for diversification.

A general workflow for the derivatization of this compound is outlined below:

G A This compound B Nucleophilic Substitution (SNAr) at C4 A->B  Various Nucleophiles (Amines, Alkoxides, Thiolates) D Suzuki/Stille Coupling at C4 A->D  Organoboron/Organotin reagents Pd Catalyst C 4-Substituted Pyrimidine Derivatives B->C F Modification of C2-SMe group C->F E 4-Aryl/Alkenyl Pyrimidine Derivatives D->E E->F G Further Diversification F->G

Caption: General synthetic routes from this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This protocol describes a general method for the reaction of this compound with various nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., amine, alkoxide, thiolate) (1.1 - 2.0 eq)

  • Base (e.g., K2CO3, NaH, Et3N) (if required)

  • Anhydrous solvent (e.g., DMF, DMSO, THF, EtOH)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a stirred solution of this compound in an appropriate anhydrous solvent, add the nucleophile.

  • If the nucleophile is an amine salt or if an acid scavenger is needed, add a suitable base.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted pyrimidine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4 Position

This protocol outlines a general procedure for the synthesis of 4-aryl or 4-heteroaryl pyrimidine derivatives.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02 - 0.1 eq)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/H2O, Toluene/EtOH/H2O, DMF)

  • Reaction vessel (Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction can also be performed under microwave irradiation to reduce reaction times.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the 4-aryl/heteroaryl pyrimidine derivative.

Data Presentation

Table 1: Nucleophilic Substitution Reactions of this compound

NucleophileReagent/ConditionsProductYield (%)Reference
DimethylamineDimethylamineEthyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylateNot specified[6]
Sodium phenoxideSodium phenoxideEthyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylateNot specified[6]
Sodium thiophenoxideSodium thiophenoxideEthyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylateNot specified[6]
Potassium fluoridePotassium fluorideEthyl 4-fluoro-2-(methylthio)pyrimidine-5-carboxylateNot specified[6]
Sodium ethoxideNaOEt, EtOH, 20°C, 2hEthyl 4-ethoxy-2-(methylthio)pyrimidine-5-carboxylate89[7]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Boronic AcidCatalyst/Base/SolventProductYield (%)Reference
Phenylboronic acidPd(PPh3)4/Na2CO3/Dioxane:H2OEthyl 4-phenyl-2-(methylthio)pyrimidine-5-carboxylate~70-90 (Typical)General Procedure
4-Methoxyphenylboronic acidPdCl2(dppf)/K2CO3/Toluene:EtOH:H2OEthyl 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carboxylate~70-90 (Typical)General Procedure

Note: The yields for Suzuki coupling are typical ranges as specific literature data for this exact substrate was not found in the initial search. These are based on general knowledge of similar reactions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a 4-substituted pyrimidine derivative.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Analysis A Combine Reactants: - Starting Material - Nucleophile/Boronic Acid - Catalyst & Base (if needed) B Add Anhydrous/Degassed Solvent A->B C Heat under Inert Atmosphere (Stirring) B->C D Cool to Room Temperature C->D E Solvent Removal/ Filtration D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: A standard laboratory workflow for synthesis and purification.

Applications in Drug Development

Derivatives of this compound have shown significant promise in medicinal chemistry. For instance, they have been utilized in the synthesis of pyrimidinopyridones, which act as potent and selective inhibitors of FMS tyrosine kinase, a target for anti-inflammatory therapies.[8] Additionally, pyrido[2,3-d]pyrimidin-7-one derivatives synthesized from this starting material have been investigated as inhibitors of kinases like Raf, with potential applications in cancer treatment.[4] The broad spectrum of biological activities associated with pyrimidine derivatives, including anticancer, antiviral, and antibacterial properties, makes this scaffold a fertile ground for the discovery of new therapeutic agents.[1][2][4]

The general importance of pyrimidine derivatives in medicinal chemistry is well-established. They are key components in a variety of therapeutic agents, and the ability to readily synthesize diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

For researchers in drug development, this compound represents a commercially available and highly adaptable building block for accessing novel chemical matter with the potential for significant biological activity.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features a pyrimidine ring substituted with a reactive chlorine atom at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate at the 5-position. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group activates the chlorine atom, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups at the C4 position, leading to the synthesis of diverse molecular scaffolds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles. The resulting substituted pyrimidine derivatives are valuable intermediates in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. For instance, this compound is a key intermediate in the synthesis of the PDE5 inhibitor, avanafil.[1]

General Reaction Scheme

The fundamental reaction involves the displacement of the C4-chloro group by a nucleophile (Nu-H or Nu-), as depicted in the following scheme:

G substrate This compound plus + nucleophile Nucleophile (Nu-H) arrow -> product Ethyl 4-(substituted)-2-(methylthio)pyrimidine-5-carboxylate hcl + HCl G start Start reactants Combine this compound, aniline, and ethanol in a round-bottom flask. start->reactants reflux Reflux the mixture for 3 hours. reactants->reflux cool Cool the reaction mixture to room temperature. reflux->cool filter Filter the precipitated solid. cool->filter wash Wash the solid with cold ethanol. filter->wash dry Dry the product under vacuum. wash->dry end End dry->end G start Start reactants Combine this compound (in toluene), (3-chloro-4-methoxyphenyl)methanamine, water, and sodium carbonate. start->reactants stir Stir the biphasic mixture vigorously at 25-30°C for 4 hours. reactants->stir separate Separate the organic layer. stir->separate wash Wash the organic layer with water. separate->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate end End concentrate->end G start Start prepare_ethoxide Prepare a solution of sodium ethoxide in anhydrous ethanol. start->prepare_ethoxide add_substrate Add a solution of this compound in ethanol dropwise to the sodium ethoxide solution at 20°C. prepare_ethoxide->add_substrate stir Stir the mixture at 20°C for 2 hours. add_substrate->stir quench Quench the reaction with water. stir->quench extract Extract the product with dichloromethane. quench->extract dry Dry the combined organic layers over anhydrous sodium sulfate. extract->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate end End concentrate->end G start This compound N_nuc Nitrogen Nucleophiles (e.g., Amines, Hydrazine, Azide) start->N_nuc S_NAr O_nuc Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides) start->O_nuc S_NAr S_nuc Sulfur Nucleophiles (e.g., Thiophenoxides) start->S_nuc S_NAr N_prod 4-Amino/Hydrazinyl/Azido Pyrimidine Derivatives N_nuc->N_prod O_prod 4-Alkoxy/Phenoxy Pyrimidine Derivatives O_nuc->O_prod S_prod 4-Thioether Pyrimidine Derivatives S_nuc->S_prod drug_dev Drug Discovery & Development (e.g., Kinase Inhibitors, Avanafil) N_prod->drug_dev O_prod->drug_dev S_prod->drug_dev

References

The Strategic Utility of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a highly versatile and strategically important starting material in the synthesis of a diverse range of kinase inhibitors. Its unique arrangement of functional groups—a reactive chloro group at the 4-position, a modifiable methylthio group at the 2-position, and an ester at the 5-position—provides multiple handles for synthetic elaboration. This allows for the construction of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidine core, which is a common feature in numerous clinically relevant kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting key enzymes in cellular signaling pathways, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of these kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention.

Application Notes

The primary application of this compound lies in its role as a key building block for the synthesis of pyrido[2,3-d]pyrimidin-7-ones. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amines. This reaction is often the initial step in building the kinase inhibitor scaffold. The methylthio group at the 2-position can be retained or oxidized to a sulfone to facilitate further substitution, enabling the introduction of diverse side chains that can fine-tune the inhibitor's potency and selectivity. The ethyl ester at the 5-position is crucial for the subsequent annulation reaction to form the fused pyridone ring of the pyrido[2,3-d]pyrimidine system.

This synthetic strategy has been successfully employed in the development of potent and selective inhibitors of several kinase families:

  • CDK4/6 Inhibitors: This starting material is instrumental in the synthesis of Palbociclib (Ibrance®), a blockbuster drug for the treatment of HR-positive, HER2-negative breast cancer. The pyrido[2,3-d]pyrimidine core of Palbociclib is constructed using a synthetic route that can be initiated from this pyrimidine derivative.

  • FGFR Inhibitors: The pyrido[2,3-d]pyrimidine scaffold is also found in numerous inhibitors of Fibroblast Growth Factor Receptors, which are implicated in various cancers. The versatility of the starting material allows for the introduction of substituents necessary for potent and selective FGFR inhibition.

  • Other Tyrosine Kinase Inhibitors: The synthetic routes branching from this pyrimidine can be adapted to target other tyrosine kinases, such as c-Src and Epidermal Growth Factor Receptor (EGFR), by modifying the substituents introduced at the 2- and 4-positions of the pyrimidine ring.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the synthesis of a key intermediate in the preparation of pyrido[2,3-d]pyrimidine-based kinase inhibitors, starting from this compound.

Protocol 1: Synthesis of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

This protocol details the nucleophilic aromatic substitution of the chloro group with cyclopentylamine.

Materials:

  • This compound (1.0 eq)

  • Cyclopentylamine (1.2 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add cyclopentylamine (1.2 eq) and triethylamine (1.5 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Protocol 2: Synthesis of 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (A Key Palbociclib Intermediate)

This multi-step protocol outlines the construction of the bicyclic pyrido[2,3-d]pyrimidin-7-one core.

Step 2a: Synthesis of 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

This step involves a condensation and cyclization sequence.

Materials:

  • Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate (from Protocol 1)

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt) in ethanol

  • Dowtherm A or other high-boiling solvent

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate and a slight excess of ethyl acetoacetate is heated in the presence of a strong base like sodium ethoxide in a high-boiling solvent such as Dowtherm A. This facilitates a condensation reaction followed by intramolecular cyclization to form the pyridone ring.

  • The resulting intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the methylthio group with a chloro group, yielding 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.

Step 2b: Acetylation at the 6-position

Materials:

  • 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

  • Acetyl chloride or acetic anhydride

  • A Lewis acid catalyst (e.g., AlCl₃) or a strong base for deprotonation followed by acylation.

Procedure:

  • The pyrido[2,3-d]pyrimidin-7-one from the previous step is subjected to a Friedel-Crafts acylation or a similar reaction to introduce an acetyl group at the 6-position. This typically involves reacting the substrate with acetyl chloride or acetic anhydride in the presence of a suitable catalyst.

Purification of Pyrido[2,3-d]pyrimidine Derivatives:

Purification of the intermediates and final products is crucial. Common techniques include:

  • Recrystallization: This is effective for obtaining highly pure crystalline solids. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: Silica gel is the most common stationary phase for purifying these compounds. The choice of eluent (mobile phase) is determined by the polarity of the compound and is often optimized using TLC. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and prevent tailing.

Quantitative Data

The following tables summarize the inhibitory activities of representative kinase inhibitors whose synthesis can be initiated from this compound.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference Cell Line
Palbociclib CDK411-
CDK616-
PD-089828 PDGFr1110-
FGFr130-
EGFr450-
c-Src220-
Compound 6c PDGF-stimulated cell proliferation300Vascular Smooth Muscle Cells
Compound 4e FGFr60-

Data is compiled from various sources in the scientific literature.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using DOT language, illustrate the targeted signaling pathways and a general experimental workflow.

CDK4_6_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Induces expression CyclinD_CDK4_6 Active Cyclin D-CDK4/6 Complex Cyclin_D->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates transcription Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor (e.g., Palbociclib) Inhibitor->CDK4_6 Inhibits

Caption: CDK4/6 Signaling Pathway and Inhibition.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Active_FGFR Active Dimerized FGFR (p-Tyr) FGFR->Active_FGFR Dimerization & Autophosphorylation FRS2 FRS2 Active_FGFR->FRS2 Phosphorylates PLCg PLCγ Active_FGFR->PLCg PI3K PI3K Active_FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Migration ERK->Cell_Processes PLCg->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes Inhibitor Pyrido[2,3-d]pyrimidine FGFR Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Step1 Step 1: Nucleophilic Substitution (e.g., with an amine) Start->Step1 Purification1 Purification (Chromatography/Recrystallization) Step1->Purification1 Intermediate1 4-Aminopyrimidine Intermediate Analysis1 Characterization (NMR, MS) Intermediate1->Analysis1 Step2 Step 2: Cyclization/Annulation (e.g., with a β-ketoester) Purification2 Purification Step2->Purification2 Intermediate2 Pyrido[2,3-d]pyrimidin-7-one Core Analysis2 Characterization Intermediate2->Analysis2 Step3 Step 3: Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) Purification3 Final Purification Step3->Purification3 Final_Product Final Kinase Inhibitor Analysis3 Characterization Final_Product->Analysis3 Purification1->Intermediate1 Purification2->Intermediate2 Purification3->Final_Product Analysis1->Step2 Analysis2->Step3

Caption: General Synthetic Workflow.

Protocol for the synthesis of pyrido[2,3-d]pyrimidin-7-one using Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic route starts from the commercially available Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The protocol follows a two-step reaction sequence involving a nucleophilic aromatic substitution followed by a thermally induced intramolecular cyclization, analogous to the Gould-Jacobs reaction. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory practice.

Introduction

Pyrido[2,3-d]pyrimidin-7(8H)-ones are a class of bicyclic heteroaromatic compounds that are of significant interest to the pharmaceutical industry. Their structural similarity to purine nucleobases allows them to interact with a variety of biological targets, leading to a wide range of pharmacological activities, including kinase inhibition. The synthesis of this scaffold is a critical step in the development of new therapeutic agents. The presented protocol offers a reliable method to obtain the 2-(methylthio) substituted derivative, which can serve as a versatile intermediate for further functionalization.

Overall Reaction Scheme

The synthesis is accomplished in two sequential steps:

  • Amination: Substitution of the chloro group at the C4 position of this compound with ammonia to yield Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.

  • Cyclization: Intramolecular condensation of the amino and ester functionalities of the intermediate via thermal cyclization to form the final pyrido[2,3-d]pyrimidin-7-one ring system.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.

StepReactionStarting MaterialProductReagents/SolventsTemperature (°C)Time (h)Yield (%)
1AminationThis compoundEthyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateEthanolic Ammonia, Ethanol10012~85-95
2Intramolecular CyclizationEthyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-oneDiphenyl ether2500.5-1~70-80

Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

Materials:

  • This compound

  • Saturated solution of ammonia in ethanol (ethanolic ammonia)

  • Ethanol

  • Pressure vessel or sealed tube

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • In a pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Add a saturated solution of ammonia in ethanol (10-20 eq).

  • Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • The resulting crude product, Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, can be used in the next step without further purification. For analytical purposes, the product can be purified by recrystallization from ethanol.

Step 2: Synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

  • Diphenyl ether

  • Hexane or petroleum ether

  • High-temperature heating mantle with a temperature controller

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Place Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a round-bottom flask equipped with a condenser.

  • Add diphenyl ether as a high-boiling solvent.

  • Heat the reaction mixture to 250 °C and maintain this temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Upon cooling, the product will precipitate from the diphenyl ether.

  • Add hexane or petroleum ether to the cooled mixture to further precipitate the product and to facilitate filtration.

  • Collect the solid product by filtration and wash it thoroughly with hexane or petroleum ether to remove the residual diphenyl ether.

  • Dry the product, 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, under vacuum.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Start This compound Step1 Step 1: Amination Start->Step1 Ethanolic Ammonia, 100°C, 12h Intermediate Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate Step2 Step 2: Cyclization Intermediate->Step2 Diphenyl Ether, 250°C, 0.5-1h Product 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one Step1->Intermediate Step2->Product

Caption: Synthetic pathway for 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one.

Logical Relationship of Key Steps

Logical_Relationship StartingMaterial Starting Material: This compound NucleophilicSubstitution Nucleophilic Aromatic Substitution (Amination) StartingMaterial->NucleophilicSubstitution IntermediateProduct Intermediate: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate NucleophilicSubstitution->IntermediateProduct Forms IntramolecularCyclization Intramolecular Cyclization (Gould-Jacobs Type) IntermediateProduct->IntramolecularCyclization FinalProduct Final Product: 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one IntramolecularCyclization->FinalProduct Yields

Application Notes and Protocols: The Strategic Role of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the Synthesis of Avanafil Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a second-generation therapeutic agent for erectile dysfunction. Its synthesis relies on the efficient construction of a core pyrimidine scaffold. A key starting material in this multi-step synthesis is ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This application note provides a detailed overview of the utilization of this critical reagent in the synthesis of Avanafil intermediates, presenting quantitative data, comprehensive experimental protocols, and visual diagrams of the synthetic workflow and the relevant biological signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The synthesis of Avanafil involves a convergent strategy where key fragments are prepared and subsequently coupled to form the final active pharmaceutical ingredient (API). This compound serves as a foundational building block, providing the core pyrimidine ring structure. The chlorine atom at the 4-position is activated for nucleophilic aromatic substitution, allowing for the introduction of the (3-chloro-4-methoxybenzyl)amino side chain, a crucial step in assembling the Avanafil backbone. The methylthio group at the 2-position and the ethyl carboxylate at the 5-position serve as handles for further functionalization in subsequent synthetic steps.

Synthesis of the Key Intermediate: Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

The primary application of this compound in the synthesis of Avanafil is its reaction with 3-chloro-4-methoxybenzylamine. This nucleophilic substitution reaction forms the key intermediate, ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate. Various reaction conditions have been reported to achieve this transformation with high efficiency.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the synthesis of the key intermediate from various sources.

Table 1: Reaction Conditions for the Synthesis of Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

ParameterCondition 1Condition 2
Solvent Methylene DichlorideN,N-Dimethylformamide (DMF)
Base Sodium CarbonateTriethylamine
Catalyst Tetrabutylammonium BromideNot specified
Temperature 25-30°C0°C to Room Temperature
Reaction Time Overnight1-2 hours
Reference Patent WO2015177807A1Patent CN104003981A

Table 2: Quantitative Data for the Synthesis of the Key Intermediate

MetricResult (Condition 1)Result (Condition 2)Method of AnalysisReference
Yield ~88% (based on 145g product from 100g starting material)86%GravimetricPatent WO2015177807A1
Purity 95%99%HPLCPatent WO2015177807A1, Patent CN105439964A

Experimental Protocols

Protocol 1: Synthesis using Sodium Carbonate in Methylene Dichloride

This protocol is adapted from patent WO2015177807A1.

Materials:

  • Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (100g)

  • 3-chloro-4-methoxybenzylamine (91.2g)

  • Methylene Dichloride (600ml)

  • Water (500ml)

  • Sodium Carbonate (48g)

  • Tetrabutylammonium Bromide (1g)

Procedure:

  • To a suitable reaction vessel, add methylene dichloride (600ml), ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (100g), and 3-chloro-4-methoxybenzylamine (91.2g).

  • Stir the mixture and add water (500ml), sodium carbonate (48g), and tetrabutylammonium bromide (1g).

  • Maintain the reaction mixture at 25-30°C and stir overnight.

  • After completion of the reaction (monitored by TLC or HPLC), separate the methylene dichloride layer.

  • Wash the organic layer with water.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can be used in the next step or purified further by recrystallization.

Protocol 2: Synthesis using Triethylamine in DMF

This protocol is based on information from various patents, including CN104003981A.

Materials:

  • This compound

  • 3-chloro-4-methoxybenzylamine hydrochloride

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound and 3-chloro-4-methoxybenzylamine hydrochloride in DMF.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add triethylamine to the mixture. Triethylamine acts as an acid scavenger.[1]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[1]

  • Monitor the reaction for completion using TLC or HPLC.[1]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[1]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by recrystallization to yield pure ethyl 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine as a solid.[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of Avanafil, highlighting the initial step involving this compound.

G A Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate C Intermediate: Ethyl 4-[(3-chloro-4-methoxybenzyl)amino] -2-(methylsulfanyl)pyrimidine-5-carboxylate A->C B 3-chloro-4-methoxy benzylamine B->C D Oxidation C->D Nucleophilic Substitution E Sulfoxide/Sulfone Intermediate D->E F Nucleophilic Substitution with (S)-2-(hydroxymethyl)pyrrolidine E->F G Ester Hydrolysis F->G Intermediate Formation H Carboxylic Acid Intermediate G->H I Amide Coupling with 2-(aminomethyl)pyrimidine H->I J Avanafil I->J Final Product

Caption: Synthetic workflow for Avanafil.

Avanafil's Mechanism of Action: PDE5 Inhibition

Avanafil functions by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP). The following diagram illustrates the signaling pathway.

G cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) (from nerve endings) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Degrades Avanafil Avanafil Avanafil->PDE5 Inhibits Stimulation Sexual Stimulation Stimulation->NO Triggers release of

Caption: Avanafil's PDE5 inhibition pathway.

Conclusion

This compound is a cornerstone in the synthetic route to Avanafil. The nucleophilic substitution reaction it undergoes with 3-chloro-4-methoxybenzylamine is a robust and high-yielding transformation that efficiently constructs a key intermediate. The protocols and data presented herein provide valuable information for researchers and professionals engaged in the synthesis and development of Avanafil and related pharmaceutical compounds. Understanding the nuances of this reaction is critical for optimizing the overall synthetic efficiency and ensuring the production of high-quality API.

References

Application Notes and Protocols: Suzuki Coupling Reactions with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block prominently utilized in the synthesis of complex molecules for pharmaceutical and medicinal chemistry research. Its pyrimidine core is a key scaffold in a variety of biologically active compounds, particularly as kinase inhibitors for the treatment of proliferative diseases. The presence of a reactive chlorine atom at the 4-position, an electron-donating methylthio group at the 2-position, and an ethyl carboxylate at the 5-position provides multiple sites for synthetic modification, making it a valuable starting material for the generation of diverse compound libraries.

While the primary application of this compound in the literature appears to be in nucleophilic aromatic substitution reactions, where the 4-chloro group is displaced by various amines and other nucleophiles, it also holds potential as a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction would enable the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, further expanding the accessible chemical space for drug discovery programs.

This document provides an overview of the application of this compound and a generalized protocol for its use in Suzuki coupling reactions, based on established procedures for structurally similar chloropyrimidines.

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various kinase inhibitors. Notably, it has been employed in the preparation of pyrido[2,3-d]pyrimidin-7-one derivatives, which have shown activity as inhibitors of kinases such as Raf. These compounds are of significant interest for their anti-proliferative activity against tumor cells and their potential use in cancer therapy. The pyrimidine scaffold serves as a crucial pharmacophore, and modifications at the 4-position are often critical for modulating potency and selectivity.

Suzuki Coupling Reactions: A Generalized Approach

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. For a substrate like this compound, the reaction would proceed by the coupling of an aryl or heteroaryl boronic acid at the 4-position.

General Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol: A General Guideline

The following protocol is a generalized procedure for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]) (1-5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], Cesium Carbonate [Cs₂CO₃], Potassium Phosphate [K₃PO₄]) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF))

  • Degassed Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent(s). If using a solid catalyst, it can be added at the beginning with the other solids. If the catalyst is added as a solution, it should be added via syringe.

  • Degassing: If not already done, degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight. For microwave-assisted reactions, temperatures may be higher and reaction times significantly shorter (15-60 minutes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate is present, it may be filtered. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired Ethyl 4-aryl-2-(methylthio)pyrimidine-5-carboxylate.

Data Presentation: Expected Outcomes

EntryBoronic Acid (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)10012[e.g., 75]
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene1108[e.g., 82]
33-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄DMF1206[e.g., 68]
4Thiophene-2-boronic acidPdCl₂(dppf) (2)K₂CO₃Dioxane/H₂O (4:1)10016[e.g., 65]
5Pyridine-3-boronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane11024[e.g., 50]

*Note: The yields presented in this table are illustrative and not based on actual experimental results for this specific substrate.

Visualizations

Suzuki Coupling Catalytic Cycle

The mechanism of the Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X_L_n R-Pd(II)-X(Ln) Oxidative_Addition->R-Pd(II)-X_L_n Transmetalation Transmetalation (Ar-B(OH)₂ + Base) R-Pd(II)-X_L_n->Transmetalation R-Pd(II)-Ar_L_n R-Pd(II)-Ar(Ln) Transmetalation->R-Pd(II)-Ar_L_n Reductive_Elimination Reductive Elimination R-Pd(II)-Ar_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product (R-Ar)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

A typical workflow for performing and analyzing a Suzuki coupling reaction is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reactants (Pyrimidine, Boronic Acid, Base) Vessel Prepare Reaction Vessel (Dry, Inert Atmosphere) Reagents->Vessel Solvent_Catalyst Add Degassed Solvent & Catalyst Vessel->Solvent_Catalyst Heating Heat and Stir (Conventional or Microwave) Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench_Extract Cool, Quench, and Extract Monitoring->Quench_Extract Dry_Concentrate Dry and Concentrate Quench_Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: A standard experimental workflow for Suzuki coupling.

Conclusion

This compound is a valuable building block in medicinal chemistry. While its primary documented use involves nucleophilic substitution, its structure is amenable to Suzuki coupling reactions, which would significantly broaden its synthetic utility. The provided generalized protocol offers a starting point for researchers to develop specific conditions for their desired transformations. Careful optimization of the reaction parameters will be key to achieving high yields and purity of the coupled products, thereby facilitating the synthesis of novel and diverse libraries of pyrimidine-based compounds for drug discovery and development.

Application Notes and Protocols for the Characterization of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note:

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method can effectively separate the main compound from potential impurities arising from the synthesis or degradation. The method's principle relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. By monitoring the elution profile with a UV detector, the percentage purity of the compound can be accurately determined based on the relative peak areas.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a data acquisition system.

  • Mobile Phase Preparation: A typical mobile phase for the analysis of pyrimidine derivatives consists of a mixture of acetonitrile (ACN) and a buffer, such as phosphate buffer, adjusted to a specific pH.[2] For this compound, a gradient elution may be optimal.

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Gradient Program: A linear gradient from 30% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and then re-equilibration to 30% B for 5 minutes.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% H₃PO₄ in H₂O, B: Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 30 °C
Injection Volume 10 µL
Expected Retention Time Dependent on the specific system and gradient
Purity (Typical) >98% (as per commercial suppliers)

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Inject Inject Sample Filter_Sample->Inject Mobile_Phase Prepare Mobile Phases A & B Degas Degas Mobile Phases Mobile_Phase->Degas Degas->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Workflow for HPLC Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for more detailed analysis.[3]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Data Presentation:

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8s1HPyrimidine H-6
~4.4q2H-OCH₂CH₃
~2.6s3H-SCH₃
~1.4t3H-OCH₂CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~165C-4 (pyrimidine)
~160C-2 (pyrimidine)
~158C-6 (pyrimidine)
~115C-5 (pyrimidine)
~62-OCH₂CH₃
~14-SCH₃
~14-OCH₂CH₃

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C Spectrum Transfer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Analyze Assign Signals Process->Analyze Confirm Confirm Structure Analyze->Confirm

Workflow for NMR Analysis

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note:

Mass spectrometry is a powerful technique to confirm the molecular weight and elemental composition of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be readily observed, confirming the molecular mass. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, capable of high-resolution measurements.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the [M+H]⁺ peak and, if possible, other adducts (e.g., [M+Na]⁺). For HRMS, compare the measured exact mass with the calculated theoretical mass.

Data Presentation:

ParameterValue
Molecular Formula C₈H₉ClN₂O₂S
Molecular Weight 232.69 g/mol [4]
Ionization Mode ESI Positive
Expected [M+H]⁺ m/z 233.01
Expected [M+Na]⁺ m/z 255.00

Logical Relationship Diagram:

MS_Logic Compound Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Ionization Electrospray Ionization (ESI) Compound->Ionization Protonated [M+H]⁺ Ionization->Protonated Sodium_Adduct [M+Na]⁺ Ionization->Sodium_Adduct Mass_Analyzer Mass Analyzer Protonated->Mass_Analyzer Sodium_Adduct->Mass_Analyzer Spectrum Mass Spectrum Mass_Analyzer->Spectrum MW_Confirmation Molecular Weight Confirmation Spectrum->MW_Confirmation

Logical Flow of Mass Spectrometry Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Application Note:

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, providing a molecular fingerprint.

Experimental Protocol:

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation:

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2980-2900C-H stretchAlkyl groups (-CH₃, -CH₂)
~1720C=O stretchEster carbonyl
~1580-1450C=C and C=N stretchPyrimidine ring
~1250C-O stretchEster
~1100C-Cl stretchChloro group
~700C-S stretchThioether

Experimental Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_data Data Analysis Sample Place Solid Sample on ATR Crystal Acquire Acquire Spectrum (4000-400 cm⁻¹) Sample->Acquire Spectrum Obtain IR Spectrum Acquire->Spectrum Assign Assign Characteristic Peaks Spectrum->Assign Identify Identify Functional Groups Assign->Identify

Workflow for FT-IR Analysis

Elemental Analysis for Empirical Formula Verification

Application Note:

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to verify the empirical formula and the purity of the compound.

Experimental Protocol:

  • Instrumentation: A CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg) into a tin capsule.

  • Data Acquisition: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: The instrument's software calculates the percentage of each element.

Data Presentation:

Elemental Composition for C₈H₉ClN₂O₂S:

ElementTheoretical (%)Found (%)
Carbon41.29
Hydrogen3.89
Nitrogen12.04
Sulfur13.78
Chlorine15.23
Oxygen13.75

(Note: Found values are to be determined experimentally. A good agreement between theoretical and found values (typically within ±0.4%) confirms the elemental composition.)

Signaling Pathway Diagram (Logical Flow):

Elemental_Analysis_Logic Compound Pure Sample of C₈H₉ClN₂O₂S Combustion High-Temperature Combustion Compound->Combustion Gases CO₂, H₂O, N₂, SO₂ Combustion->Gases Separation Gas Chromatographic Separation Gases->Separation Detection Thermal Conductivity Detector Separation->Detection Quantification Quantification of Elements Detection->Quantification Comparison Compare with Theoretical Values Quantification->Comparison

Logical Flow of Elemental Analysis

References

Application Notes and Protocols for the Purification of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors used in cancer therapy.[1] The purity of this intermediate is crucial for the successful synthesis of downstream products and for ensuring the reliability and reproducibility of research data. These application notes provide detailed protocols for the purification of this compound using two common laboratory techniques: recrystallization and column chromatography.

Chemical Properties

PropertyValue
Molecular Formula C₈H₉ClN₂O₂S
Molecular Weight 232.69 g/mol [2][3]
Appearance White to yellow solid/powder[1][2]
Melting Point 58-63 °C[1][2]
Solubility Soluble in chloroform and ethyl acetate[4]

Purification Techniques

The choice of purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. Below are detailed protocols for two effective methods.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For pyrimidine derivatives, polar solvents like ethanol and ethyl acetate are often effective.[5]

Protocol: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. For this compound, a normal-phase chromatography setup with silica gel as the stationary phase and a mixture of hexanes and ethyl acetate as the mobile phase is effective.

Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 Hexanes:Ethyl Acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution process using TLC.

  • Analysis: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid.

  • Drying: Dry the purified compound under vacuum to remove any residual solvent.

Data Presentation

The following table provides an illustrative comparison of the two purification techniques. The actual yield and purity will depend on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueTypical Purity (%)Typical Yield (%)AdvantagesDisadvantages
Recrystallization 98.0 - 99.570 - 90Simple, inexpensive, scalableMay not remove impurities with similar solubility
Column Chromatography > 99.560 - 85High purity, effective for complex mixturesMore time-consuming, requires more solvent, can be less scalable

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the two-step synthesis of this compound followed by a general purification workflow. The synthesis involves the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate, followed by chlorination.[1]

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A S-methylisothiourea + Diethyl ethoxymethylene malonate B Condensation (Basic Conditions) A->B C 4-Oxopyrimidine sodium salt B->C D Treatment with POCl₃ (Reflux) C->D E Crude this compound D->E F Crude Product E->F Proceed to Purification G Recrystallization F->G H Column Chromatography F->H I Pure Product (>98%) G->I J High Purity Product (>99.5%) H->J

Caption: Workflow for the synthesis and purification of the target compound.

General Purification Logic

This diagram illustrates the decision-making process and general steps involved in purifying a crude chemical product.

G General Purification Logic Start Crude Product AssessPurity Assess Purity (e.g., TLC, NMR) Start->AssessPurity IsPure Purity > 98%? AssessPurity->IsPure Recrystallize Recrystallization IsPure->Recrystallize No, minor impurities ColumnChrom Column Chromatography IsPure->ColumnChrom No, significant impurities FinalProduct Pure Product IsPure->FinalProduct Yes Analyze Analyze Purity (e.g., HPLC, NMR) Recrystallize->Analyze ColumnChrom->Analyze Analyze->IsPure

Caption: Decision tree for selecting a suitable purification method.

References

Application Notes & Protocols: A Scalable Approach to the Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a critical heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its versatile structure, featuring a reactive chlorine atom, makes it an essential precursor for introducing the pyrimidine scaffold into more complex molecules. This intermediate is notably used in the development of kinase inhibitors, such as Raf inhibitors for anti-cancer therapies, and is a key starting material for the synthesis of Avanafil, a selective phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction.[1][2] The pyrimidine core is fundamental to compounds with diverse pharmacological activities, including antiviral, antifungal, and antibacterial properties.[1][3]

This document provides a detailed overview of a scalable, two-step synthesis protocol for this compound, complete with experimental procedures and characterization data.

Physicochemical and Safety Data

The target compound is a white to yellow solid at room temperature.[1][4] Key properties and safety information are summarized below.

Table 1: Physicochemical Properties

Property Value
IUPAC Name This compound
CAS Number 5909-24-0
Molecular Formula C₈H₉ClN₂O₂S
Molecular Weight 232.69 g/mol [5][6]
Melting Point 58-63 °C[1][2][7]

| Appearance | White to yellow solid[1][4] |

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and respiratory irritation.[1][5][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood.

Scalable Synthesis Pathway

The most common and scalable synthesis is a two-step process. The first step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate to form the pyrimidine ring. The second step is a chlorination reaction to yield the final product.[1]

Synthetic_Pathway Reactants S-Methylisothiourea + Diethyl ethoxymethylene malonate Intermediate Ethyl 2-(methylthio)-4-oxo- 3,4-dihydropyrimidine-5-carboxylate Reactants->Intermediate  Step 1: Condensation (Base-catalyzed)   Product Ethyl 4-chloro-2-(methylthio)- pyrimidine-5-carboxylate Intermediate->Product  Step 2: Chlorination (POCl₃)  

Caption: Two-step synthesis of the target compound.

Experimental Protocols

The following protocols describe a scalable procedure for the laboratory synthesis of the title compound.

Protocol 1: Synthesis of Ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrimidine-5-carboxylate (Intermediate)

This procedure is based on the base-catalyzed condensation reaction to form the pyrimidine core.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add a solution of sodium ethoxide in ethanol.

    • In a separate beaker, prepare a solution of S-methylisothiourea sulfate and dissolve it in water.

  • Condensation:

    • Cool the sodium ethoxide solution in an ice bath.

    • Slowly add the S-methylisothiourea solution to the flask, followed by the dropwise addition of diethyl ethoxymethylene malonate while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

    • Filter the resulting solid precipitate.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield Ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrimidine-5-carboxylate as a solid.

Protocol 2: Synthesis of this compound (Final Product)

This protocol details the chlorination of the pyrimidine intermediate using phosphorus oxychloride (POCl₃).[1][8]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried intermediate from Protocol 1.

    • Carefully add phosphorus oxychloride (POCl₃) in excess. A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Chlorination:

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford the final product as a white to yellow solid.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Chlorination S1_Setup Reaction Setup S1_Condense Condensation (Reflux) S1_Setup->S1_Condense S1_Isolate Neutralization & Isolation S1_Condense->S1_Isolate S2_Setup Add Intermediate + POCl₃ S1_Isolate->S2_Setup Dried Intermediate S2_Chlorinate Chlorination (Reflux) S2_Setup->S2_Chlorinate S2_Quench Quenching on Ice S2_Chlorinate->S2_Quench S2_Extract Extraction S2_Quench->S2_Extract S2_Purify Purification S2_Extract->S2_Purify Final Final Product Analysis (TLC, MP, NMR, FTIR) S2_Purify->Final

Caption: General workflow for the two-step synthesis.

Process Data and Characterization

The following table summarizes typical parameters for the scalable synthesis. Yields are representative and can be optimized by adjusting reaction conditions.

Table 2: Summary of Scalable Synthesis Protocol

Parameter Step 1: Condensation Step 2: Chlorination
Key Reagents S-methylisothiourea, Diethyl ethoxymethylene malonate, Sodium ethoxide Phosphorus oxychloride (POCl₃)
Solvent Ethanol None (POCl₃ acts as solvent)
Temperature Reflux (~78 °C) Reflux (~107 °C)
Reaction Time 4-6 hours 2-4 hours
Typical Yield 75-85% 80-90%

| Purification | Precipitation/Filtration | Recrystallization |

Table 3: Purity and Analytical Data

Parameter Specification
Purity (by HPLC) ≥ 98%[4]
Characterization Melting Point, FTIR, ¹H NMR, ¹³C NMR[5]

| Appearance | Conforms to white/yellow solid |

Conclusion

The described two-step synthesis provides a robust and scalable method for producing high-purity this compound. This intermediate's importance in the synthesis of high-value active pharmaceutical ingredients necessitates a reliable and efficient manufacturing process. The protocols and data presented here offer a solid foundation for researchers and drug development professionals working on pyrimidine-based therapeutics.

References

Application of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a versatile heterocyclic building block extensively utilized in the synthesis of a wide range of agrochemicals. Its unique structural features, including a reactive chlorine atom at the 4-position, a methylthio group at the 2-position, and an ethyl ester at the 5-position, provide multiple sites for chemical modification. This allows for the creation of diverse molecular architectures with tailored biological activities, leading to the development of potent herbicides and fungicides. The pyrimidine core is a well-established pharmacophore in agrochemical design, and this particular intermediate offers a convenient entry point for the synthesis of novel crop protection agents.

Application in Herbicide Synthesis

One of the most significant applications of this compound is in the synthesis of pyrimidinyloxyphenoxypropionate (POPP) herbicides. These herbicides are known to be potent inhibitors of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in grasses. The general synthetic strategy involves a nucleophilic substitution reaction where the chlorine atom at the 4-position of the pyrimidine ring is displaced by a substituted phenoxypropionate moiety.

Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides

A representative synthesis of a pyrimidinyloxyphenoxypropionate herbicide analog from a structurally similar starting material is detailed below. This protocol can be adapted for this compound.

Experimental Protocol: Synthesis of Ethyl (R)-2-(4-((2-(methylthio)-5-ethoxycarbonyl)pyrimidin-4-yl)oxy)phenoxy)propanoate

This protocol is adapted from the synthesis of similar compounds described by Huang et al., 2011.[1][2]

Materials:

  • This compound

  • Ethyl (R)-2-(4-hydroxyphenoxy)propanoate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl (R)-2-(4-hydroxyphenoxy)propanoate (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data:

While specific yield data for the direct synthesis from this compound is not available in the cited literature, analogous reactions reported by Huang et al. (2011) for similar 4-chloropyrimidines with phenoxypropionates typically proceed in good to excellent yields, ranging from 70-90%.[1][2]

Reactant 1Reactant 2ProductTypical Yield Range (%)Reference
4-Chloro-2-(methylthio)pyrimidine derivativeSubstituted (R)-2-(4-hydroxyphenoxy)propanoate2- and 4-pyrimidinyloxyphenoxypropionate derivatives70-90[1][2]

Herbicidal Activity:

The herbicidal activity of the resulting pyrimidinyloxyphenoxypropionate derivatives is typically evaluated against a panel of monocotyledonous and dicotyledonous weeds. The data from Huang et al. (2011) for structurally related compounds indicates that many of these derivatives exhibit significant herbicidal activity, particularly against barnyard grass (Echinochloa crus-galli) and rape (Brassica napus).[1][2]

Compound FamilyTest SpeciesActivity at 100 mg/LReference
PyrimidinyloxyphenoxypropionatesEchinochloa crus-galli (Barnyard grass)Good to excellent inhibition[1][2]
PyrimidinyloxyphenoxypropionatesBrassica napus (Rape)Good to excellent inhibition[1][2]

Application in Fungicide Synthesis

This compound also serves as a precursor for the synthesis of novel fungicides. The pyrimidine scaffold is present in several commercial fungicides, and the reactive sites on this intermediate allow for the introduction of various toxophoric groups to develop new active ingredients.

Synthesis of Pyrimidine-based Fungicides

The synthesis of fungicidal pyrimidine derivatives often involves the nucleophilic displacement of the 4-chloro substituent with amines or other heterocyclic moieties.

Experimental Protocol: General Synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carboxylate Derivatives

This generalized protocol is based on standard nucleophilic aromatic substitution reactions on chloropyrimidines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine) (1.1 eq)

  • Triethylamine (Et₃N) or another suitable base (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the substituted amine (1.1 eq) and the base (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with the solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivative.

Fungicidal Activity:

While specific fungicidal activity data for derivatives of this compound are not extensively reported in the provided search results, related pyrimidine derivatives have shown promising antifungal properties. For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated significant activity against various fungal pathogens like Botrytis cinerea.

Compound ClassFungal PathogenActivityReference
1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivativesBotrytis cinereaObvious antifungal activities[2]

Visualizations

Synthesis_of_Pyrimidinyloxyphenoxypropionate_Herbicides start This compound conditions K₂CO₃, CH₃CN Reflux start->conditions reagent1 Ethyl (R)-2-(4-hydroxyphenoxy)propanoate reagent1->conditions product Ethyl (R)-2-(4-((2-(methylthio)-5-ethoxycarbonyl)pyrimidin-4-yl)oxy)phenoxy)propanoate conditions->product application Herbicidal Activity (ACCase Inhibition) product->application

Caption: Synthesis of pyrimidinyloxyphenoxypropionate herbicides.

Synthesis_of_4_Amino_Pyrimidine_Fungicides start This compound conditions2 Base (e.g., Et₃N) Solvent (e.g., DCM) start->conditions2 reagent2 Substituted Amine (R-NH₂) reagent2->conditions2 product2 Ethyl 4-(substituted amino)-2-(methylthio)pyrimidine-5-carboxylate conditions2->product2 application2 Fungicidal Activity product2->application2

Caption: Synthesis of 4-amino pyrimidine fungicides.

Experimental_Workflow_Herbicide_Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Mix Reactants: - Pyrimidine derivative - Phenoxypropanoate - K₂CO₃ - Acetonitrile reflux Reflux for 6-8 hours reactants->reflux filter Filter to remove salts reflux->filter concentrate1 Concentrate filtrate filter->concentrate1 extract Dissolve in EtOAc, wash with H₂O and brine concentrate1->extract dry Dry with MgSO₄ and concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization bioassay Herbicidal Bioassay characterization->bioassay

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield and purity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Synthesis Overview

The synthesis of this compound is a two-step process. The first step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate to form the intermediate, Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. The second step is the chlorination of this intermediate to yield the final product.[1]

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination S-methylisothiourea S-methylisothiourea Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate S-methylisothiourea->Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Base (e.g., NaOEt) Ethanol Diethyl ethoxymethylene malonate Diethyl ethoxymethylene malonate Diethyl ethoxymethylene malonate->Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Final_Product This compound Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate->Final_Product Heat Chlorinating_Agent Chlorinating Agent (e.g., POCl₃, SOCl₂) Chlorinating_Agent->Final_Product

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides potential solutions.

Low Yield in Step 1: Condensation Reaction
Potential Cause Troubleshooting Recommendation
Presence of Moisture The condensation reaction is sensitive to moisture, which can hydrolyze the reactants and intermediates. Ensure all glassware is thoroughly dried, and use anhydrous solvents.
Incorrect Base or Stoichiometry The choice and amount of base are critical. Sodium ethoxide is commonly used. Ensure the correct molar equivalents of the base are used to drive the reaction to completion.
Suboptimal Reaction Temperature The reaction may require heating to proceed at an optimal rate. Monitor the reaction temperature and adjust as necessary.
Inefficient Mixing Ensure adequate stirring to promote contact between the reactants, especially if the reaction mixture is heterogeneous.
Low Yield or Impurities in Step 2: Chlorination
Potential Cause Troubleshooting Recommendation
Hydrolysis of the Product The chloro-pyrimidine product is susceptible to hydrolysis back to the hydroxy-pyrimidine starting material, especially during workup. Quench the reaction mixture in cold water or a mild base solution and extract the product promptly.
Over-chlorination Using a large excess of the chlorinating agent or prolonged reaction times can lead to the formation of di-chlorinated byproducts. Optimize the stoichiometry of the chlorinating agent and monitor the reaction progress by TLC or HPLC.
Incomplete Reaction Insufficient heating or a deactivated chlorinating agent can result in an incomplete reaction. Ensure the reaction is heated to the appropriate temperature (reflux for POCl₃) and use a fresh or purified chlorinating agent.
Formation of Phosphorylated Byproducts When using phosphorus oxychloride (POCl₃), phosphorylated intermediates can form. Careful control of reaction conditions and appropriate workup are necessary to minimize these byproducts.
Dark Tar-like Residue This may indicate decomposition of the starting material or product due to excessive heat. Ensure the reaction temperature is controlled and uniform.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A1: The most common causes of low yield are often related to the chlorination step. Incomplete reaction, hydrolysis of the product during workup, and the formation of side products are frequent issues. For the initial condensation step, the presence of moisture is a primary concern.

Q2: Which chlorinating agent is better, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

A2: Both POCl₃ and SOCl₂ can be used for the chlorination of the 4-hydroxypyrimidine intermediate. POCl₃ is a stronger chlorinating agent and is often used at reflux. SOCl₂ may require a catalyst, such as DMF, to be effective. The choice of reagent can depend on the specific reaction conditions and the desired purity profile. Below is a qualitative comparison:

Chlorinating AgentAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Stronger reagent, often leading to higher conversion.Can lead to the formation of phosphorylated byproducts. Workup can be more challenging.
Thionyl Chloride (SOCl₂) Generally produces cleaner reactions with volatile byproducts (SO₂ and HCl).May be less reactive and require a catalyst.

Q3: How can I effectively purify the final product?

A3: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to try include ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: For the condensation step, the key parameters are the use of anhydrous conditions and the correct stoichiometry of the base. For the chlorination step, careful control of the reaction temperature, the amount of chlorinating agent, and the reaction time are critical to maximize yield and minimize byproduct formation.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add S-methylisothiourea sulfate and diethyl ethoxymethylene malonate.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with an acid (e.g., acetic acid) and cool in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate to phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.

Troubleshooting_Workflow cluster_condensation Troubleshooting Condensation cluster_chlorination Troubleshooting Chlorination Start Low Yield or Impurity Issue Identify_Step Identify the Problematic Step (Condensation or Chlorination) Start->Identify_Step Condensation_Check Check for Moisture? Incorrect Base? Suboptimal Temperature? Identify_Step->Condensation_Check Condensation Issue Chlorination_Check Hydrolysis? Over-chlorination? Incomplete Reaction? Identify_Step->Chlorination_Check Chlorination Issue Condensation_Solution Use Anhydrous Conditions Optimize Base Stoichiometry Adjust Temperature Condensation_Check->Condensation_Solution Purification Purification Strategy Condensation_Solution->Purification Chlorination_Solution Careful Workup Optimize Reagent Amount Increase Temp/Time Chlorination_Check->Chlorination_Solution Chlorination_Solution->Purification Recrystallization Recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes) Purification->Recrystallization

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthesis method for this compound?

A1: The synthesis is typically a two-step process. First, S-methylisothiourea is condensed with diethyl ethoxymethylene malonate in the presence of a base to form the sodium salt of 4-oxopyrimidine. This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, under reflux to yield the final product, this compound.[1]

Q2: What are the common side reactions observed during the synthesis of this compound?

A2: While the synthesis is generally efficient, certain nucleophilic substitution reactions can lead to unexpected side products. A notable side reaction occurs when attempting to displace the 4-chloro group with a cyanide ion using reagents like sodium cyanide in DMSO or lithium cyanide in DMF. Instead of the expected 4-cyano product, the major product is often ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate.[2] This suggests that the methylthio group at the C-2 position can also be displaced. Additionally, using a strong excess of a nucleophile, such as sodium methoxide, can lead to the displacement of both the 4-chloro and the 2-methylthio groups, resulting in products like methyl 2,4-dimethoxypyrimidine-5-carboxylate.[2]

Q3: What is the expected yield and purity for this synthesis?

A3: Under optimized conditions, the synthesis can be high-yielding. For instance, a procedure involving the chlorination of ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate with thionyl chloride has been reported to produce a 92% yield with a purity of 99.8% as determined by HPLC.[3]

Q4: What are the typical reaction conditions for the chlorination step?

A4: A common protocol for the chlorination step involves heating the precursor, ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate, with thionyl chloride. The reaction is typically heated to around 60°C for several hours.[3] Following the reaction, the mixture is cooled, and the product is precipitated by the addition of ice water.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the chlorination step.- Ensure the reaction is heated for a sufficient amount of time (e.g., 3 hours at 60°C).[3] - Use a slight excess of the chlorinating agent (e.g., 1.2 equivalents of thionyl chloride).
Loss of product during workup and purification.- Carefully control the temperature during precipitation with ice water to maximize crystallization.[3] - Ensure complete transfer of the solid product during filtration.
Formation of Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate Use of cyanide nucleophiles (e.g., NaCN, LiCN) in an attempt to form the 4-cyano derivative.[2]- This is a known side reaction where the methylthio group is displaced.[2] - Consider alternative synthetic routes or protecting group strategies if the 4-cyano derivative is the desired product.
Formation of 2,4-disubstituted Pyrimidines (e.g., dimethoxy derivative) Use of a large excess of a strong nucleophile (e.g., sodium methoxide).[2]- Use stoichiometric amounts of the nucleophile to favor monosubstitution at the 4-position. - Carefully control reaction temperature and time to minimize over-reaction.
Impure Product After Isolation Presence of unreacted starting material or side products.- Recrystallize the crude product from a suitable solvent. - Perform column chromatography for purification if recrystallization is ineffective.

Experimental Protocols

Synthesis of this compound from Ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate [3]

  • Place ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (30 g, 140 mmol) into a three-necked flask.

  • Slowly add thionyl chloride (20 g, 168 mmol).

  • Heat the reaction mixture to 60°C and maintain this temperature for 3 hours.

  • After the reaction is complete, cool the solution to 0-5°C.

  • Slowly add 100 ml of ice water to the cooled solution and stir at 0-5°C for 1-2 hours to induce crystallization.

  • Collect the solid product by filtration.

  • Dry the product under vacuum at 50°C to yield the white solid product.

Reaction Pathway Visualizations

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination S-methylisothiourea S-methylisothiourea 4-Oxopyrimidine_salt 4-Oxopyrimidine_salt S-methylisothiourea->4-Oxopyrimidine_salt Base Diethyl_ethoxymethylene_malonate Diethyl_ethoxymethylene_malonate Diethyl_ethoxymethylene_malonate->4-Oxopyrimidine_salt Final_Product This compound 4-Oxopyrimidine_salt->Final_Product Reflux Chlorinating_agent POCl3 or SOCl2 Chlorinating_agent->Final_Product

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_reaction1 Reaction with Cyanide cluster_reaction2 Reaction with Excess Methoxide Start_Material This compound Side_Product_1 Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate Start_Material->Side_Product_1 Side_Product_2 Methyl 2,4-dimethoxypyrimidine-5-carboxylate Start_Material->Side_Product_2 NaCN_LiCN NaCN or LiCN NaCN_LiCN->Side_Product_1 Excess_NaOMe Excess NaOMe Excess_NaOMe->Side_Product_2

Caption: Common side reactions observed with this compound.

Troubleshooting_Workflow Start Synthesis Issue Encountered Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Incomplete_Reaction Verify reaction time and temperature. Check stoichiometry of reagents. Check_Yield->Incomplete_Reaction Yes Identify_Side_Product Characterize impurity (NMR, MS). Check_Purity->Identify_Side_Product Yes End Problem Resolved Check_Purity->End No Workup_Loss Optimize precipitation and filtration steps. Incomplete_Reaction->Workup_Loss Workup_Loss->Check_Purity Purification Recrystallize or perform column chromatography. Identify_Side_Product->Purification Purification->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Your SNAr reaction on a pyrimidine substrate is resulting in low or no desired product. Several factors could be responsible.

Question: My reaction has a very low yield. What are the common causes and how can I fix it?

Answer: Low yield is a frequent issue stemming from several potential problems. Systematically evaluate the following factors:

  • Insufficient Ring Activation: The pyrimidine ring must be sufficiently electron-deficient to facilitate nucleophilic attack.[1][2] Ensure electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) are present, ideally positioned ortho or para to the leaving group.[1][2]

  • Poor Leaving Group: The efficiency of the substitution depends heavily on the leaving group's ability to depart. For SNAr reactions, the typical reactivity order is F > Cl > Br > I.[1] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[1][2] Consider switching to a substrate with a better leaving group if possible.

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the pyrimidine ring. If using an alcohol or a thiol, converting it to its more nucleophilic conjugate base (alkoxide or thiolate) with a suitable base can significantly improve the reaction rate.[1]

  • Suboptimal Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[3] If the reaction is sluggish, gradually increase the temperature while monitoring for potential decomposition.[1] Microwave irradiation can also be an effective strategy to increase reaction rates and yields.[4]

  • Inappropriate Solvent or Base: The choice of solvent and base is critical.

    • Solvent: Polar aprotic solvents like DMF, DMSO, NMP, or THF are generally preferred as they effectively solvate the nucleophile.[1]

    • Base: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the generated acid.[1] For alcohol or thiol nucleophiles, a stronger base like NaH, K₂CO₃, or Cs₂CO₃ is needed to generate the active nucleophile.[3]

dot graph "Troubleshooting_Low_Yield" { graph [rankdir="LR", splines=ortho, label="Troubleshooting Flowchart for Low Yield", labelloc=t, fontsize=16, fontname="Arial", bgcolor="#F1F3F4", width=8]; node [shape=box, style="rounded,filled", fontname="Arial"];

// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activation [label="Insufficient Ring\nActivation?", fillcolor="#FBBC05", fontcolor="#202124"]; LeavingGroup [label="Poor Leaving\nGroup?", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Weak\nNucleophile?", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Suboptimal\nConditions?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Activation [label="Add/Change Electron-\nWthdrawing Groups", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_LeavingGroup [label="Use Better Leaving Group\n(e.g., F > Cl > Br)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Nucleophile [label="Increase Nucleophilicity\n(e.g., use conjugate base)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Sol_Conditions [label="Optimize Temperature,\nSolvent (Polar Aprotic),\nor Base", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Activation [color="#5F6368"]; Start -> LeavingGroup [color="#5F6368"]; Start -> Nucleophile [color="#5F6368"]; Start -> Conditions [color="#5F6368"];

Activation -> Sol_Activation [label="Yes", color="#4285F4", fontcolor="#4285F4"]; LeavingGroup -> Sol_LeavingGroup [label="Yes", color="#4285F4", fontcolor="#4285F4"]; Nucleophile -> Sol_Nucleophile [label="Yes", color="#4285F4", fontcolor="#4285F4"]; Conditions -> Sol_Conditions [label="Yes", color="#4285F4", fontcolor="#4285F4"]; } केंदTroubleshooting workflow for low reaction yield.

Issue 2: Formation of Multiple Products / Poor Regioselectivity

The reaction is producing a mixture of isomers, most commonly when using di-substituted pyrimidines like 2,4-dichloropyrimidine.

Question: My reaction on 2,4-dichloropyrimidine is not selective. How can I control whether the substitution occurs at the C2 or C4 position?

Answer: Regioselectivity in di-substituted pyrimidines is a known challenge governed by the electronic environment of the ring.

  • General Reactivity: For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position.[1][5] This preference is because the anionic intermediate (Meisenheimer complex) formed during C4 attack can be stabilized by resonance involving both ring nitrogens, which is a more stable arrangement.[6][7]

  • Effect of Substituents: The "normal" C4 selectivity can be altered by other substituents on the ring.[1]

    • Electron-Donating Groups (EDGs): An EDG (e.g., -OR, -NR₂) at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[1][8]

    • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN) at the C5 position typically enhances the inherent reactivity at the C4 position.[1]

  • Controlling Di-substitution: If you are aiming for mono-substitution but are getting di-substituted products, consider the following adjustments:[1]

    • Use a stoichiometric amount (1.0 equivalent) of the nucleophile.

    • Lower the reaction temperature to reduce the rate of the second substitution.

    • Use a less reactive nucleophile if possible.

Substituent on 2,4-DichloropyrimidinePosition of SubstituentFavored Site of Nucleophilic Attack
None (unsubstituted)N/AC4
Electron-Donating Group (e.g., -OCH₃)C6C2[1][8]
Electron-Withdrawing Group (e.g., -CN)C5C4[1]
Issue 3: Side Reactions and Decomposition

The reaction mixture shows evidence of starting material degradation, or the formation of unexpected byproducts.

Question: I am observing decomposition of my pyrimidine starting material or formation of byproducts. How can I minimize this?

Answer: Side reactions can compete with the desired substitution, lowering the yield and complicating purification.

  • Hydrolysis: Halopyrimidines can be sensitive to water. Ensure you are using anhydrous (dry) solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material or product.[1]

  • Solvolysis: If you are using a nucleophilic solvent like methanol or ethanol, it can compete with your intended nucleophile, leading to undesired O-alkylation products.[1] It is best to use a non-nucleophilic, polar aprotic solvent.[1]

  • Ring Opening/Degradation: The pyrimidine ring can be susceptible to cleavage under harsh basic conditions or at very high temperatures.[1] If you suspect this is occurring, try using a milder base or lowering the reaction temperature.[1]

dot graph "Experimental_Workflow" { graph [rankdir="TB", label="General SNAr Experimental Workflow", labelloc=t, fontsize=16, fontname="Arial", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];

A [label="Reaction Setup\n(Dry Glassware, Inert Atm.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Add Pyrimidine Substrate,\nSolvent, and Base/Nucleophile"]; C [label="Heat to Desired\nTemperature"]; D [label="Monitor Progress\n(TLC / LC-MS)"]; E [label="Reaction Complete?"]; F [label="Aqueous Work-up\n(Quench, Extract)"]; G [label="Purification\n(Chromatography/\nRecrystallization)"]; H [label="Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E [arrowhead=diamond]; E -> C [label="No"]; E -> F [label="Yes"]; F -> G; G -> H; } केंदA typical experimental workflow for SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: Why does nucleophilic substitution on pyrimidines primarily occur at the C2, C4, and C6 positions? A1: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which makes the entire ring electron-deficient (π-deficient).[9][10] This effect is most pronounced at the C2, C4, and C6 positions. When a nucleophile attacks at these positions, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms through resonance.[1][7] This provides significant stabilization, lowering the activation energy for the reaction. Attack at the C5 position does not allow for this resonance stabilization onto a nitrogen atom, making it much less favorable.[1][5]

Q2: What is the typical order of leaving group ability for halogens in SNAr reactions on pyrimidines? A2: The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[1] This is the opposite of the trend seen in SN2 reactions. In SNAr, the rate-determining step is typically the initial nucleophilic attack on the ring. The highly electronegative fluorine atom makes the carbon it is attached to more electrophilic and thus more susceptible to attack, accelerating the reaction.[1][2]

Q3: What role does a base play when using an amine nucleophile? A3: When a neutral amine acts as a nucleophile, it attacks the pyrimidine ring and displaces the leaving group. This process generates a protonated amine and a halide salt. A non-nucleophilic base, such as TEA or DIPEA, is added to the reaction to act as a "scavenger" for the acid (e.g., HCl) that is formed.[1] This prevents the protonation of the starting amine nucleophile, which would render it non-nucleophilic and stop the reaction.

Q4: Can I perform this reaction without a palladium catalyst? A4: Yes. Nucleophilic aromatic substitution (SNAr) on an activated, electron-deficient ring like a halopyrimidine is often a catalyst-free reaction.[3] Palladium-catalyzed methods, like the Buchwald-Hartwig amination, are typically required for less reactive aryl halides (e.g., those on electron-rich rings) or for coupling with less reactive amines.[3][4] If your pyrimidine ring is sufficiently activated, a thermal, catalyst-free SNAr reaction is the standard approach.[4]

Key Experimental Protocols

Protocol: General Procedure for Amination of a Chloropyrimidine

This protocol describes a general method for the catalyst-free SNAr reaction between a chloropyrimidine and an amine nucleophile.

Materials:

  • Chloropyrimidine derivative (1.0 mmol, 1.0 eq.)

  • Amine nucleophile (1.0–1.2 mmol, 1.0–1.2 eq.)

  • Non-nucleophilic base (e.g., DIPEA or TEA, 1.5–2.0 eq.)[1]

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP, 5-10 mL)[1][3]

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the chloropyrimidine derivative (1.0 eq.).

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL), followed by the amine nucleophile (1.0–1.2 eq.) and the base (e.g., DIPEA, 1.5–2.0 eq.).[1]

  • Reaction Conditions: Seal the vial and heat the reaction mixture with vigorous stirring. The required temperature can range from room temperature to 140 °C, depending on the reactivity of the substrates.[3]

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][4]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[1][4]

References

Removal of impurities from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the chlorination of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] An alternative two-step procedure involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate, followed by treatment with phosphorus oxychloride.[1]

Q2: What are the primary impurities I should expect in my crude product?

A2: The most common impurities are typically process-related. These include unreacted starting material (Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate) due to incomplete chlorination, and the hydrolysis product, which is identical to the starting material, formed during aqueous workup. Other potential byproducts can arise from side reactions, such as the formation of dimerized or other substituted pyrimidines if reaction conditions are not carefully controlled.

Q3: How can I detect the presence of these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for detecting and quantifying the main product and its impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress to ensure the complete consumption of the starting material. Spectroscopic methods such as NMR and Mass Spectrometry are also crucial for structural confirmation of the final product and identification of unknown impurities.

Q4: Why is it critical to remove the Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate impurity?

A4: The presence of the hydroxy- starting material can interfere with subsequent reactions where the chloro- group is the desired reactive site for nucleophilic substitution. For pharmaceutical applications, stringent purity requirements necessitate the removal of all process-related impurities to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Impurity Formation and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Incomplete conversion of starting material.

Symptom: TLC or HPLC analysis of the crude product shows a significant amount of the starting material, Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

Potential Causes & Solutions:

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., POCl₃) may be too low.

    • Solution: Ensure at least one equivalent of the chlorinating agent is used per hydroxyl group. For large-scale reactions, using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Low Reaction Temperature: The activation energy for the chlorination may not be reached.

    • Solution: Increase the reaction temperature. Reactions with POCl₃ are often performed at elevated temperatures, sometimes under reflux.[1] Monitor the reaction progress at various temperatures to find the optimal condition.[2]

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

    • Solution: Extend the reaction time and monitor by TLC or HPLC until the starting material is no longer detectable.

  • Poor Reagent Quality: The chlorinating agent may have degraded due to improper storage.

    • Solution: Use a fresh, unopened bottle of the chlorinating agent or purify it before use.

Issue 2: Product hydrolysis during workup.

Symptom: The presence of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in the final product, even after the reaction appeared complete by in-process control.

Potential Causes & Solutions:

  • Presence of Moisture: The chloro- group at the 4-position of the pyrimidine ring is susceptible to hydrolysis, especially under non-anhydrous or acidic conditions.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching Procedure: Quenching the reaction mixture, especially when excess POCl₃ is used, is highly exothermic and can create localized hot spots that promote hydrolysis.[2]

    • Solution: Perform the quench by slowly adding the reaction mixture to a vigorously stirred beaker of crushed ice or a cold, saturated sodium bicarbonate solution.[2] This "reverse quench" helps to control the exotherm. Maintaining a basic pH (8-9) during workup neutralizes acidic byproducts and minimizes hydrolysis.[2]

Issue 3: Formation of unexpected side products.

Symptom: HPLC or Mass Spectrometry reveals peaks corresponding to masses that are not the product or known starting materials. For example, the formation of Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate has been reported under certain nucleophilic conditions.[3]

Potential Causes & Solutions:

  • Reactive Intermediates: The use of certain reagents or the presence of nucleophilic species in the reaction mixture can lead to substitution at the 4-position.

    • Solution: Carefully control the reagents used. If a tertiary amine base like pyridine is used to accelerate the reaction, ensure it is anhydrous and of high purity.[2] Avoid introducing other nucleophiles into the reaction.

  • High Reaction Temperature: Excessively high temperatures can sometimes lead to degradation or undesired side reactions.

    • Solution: Optimize the reaction temperature to be high enough for complete conversion but not so high as to cause byproduct formation.[2]

Data Presentation: Impurity Control and Purification

The following tables provide illustrative data for impurity management and guidance for selecting purification solvents.

Table 1: Effect of Reaction Conditions on Purity (Illustrative)

ParameterConditionStarting Material (%)Hydrolysis Product (%)Desired Product (%)
Temperature 80 °C15<184
100 °C2<197
120 °C<1296
POCl₃ (equiv.) 1.08<191
1.2<1<198
1.5<1197
Workup pH pH 3-4<11089
pH 8-9<1<198

Table 2: Common Recrystallization Solvents

Solvent SystemPolarityComments
EthanolPolar ProticOften a good starting point for moderately polar compounds.
Isopropanol/WaterPolar ProticThe addition of water as an anti-solvent can effectively induce crystallization.
Ethyl Acetate/HexanePolar Aprotic / Non-polarA versatile system where solubility is high in ethyl acetate and low in hexane.
Dichloromethane/HexanePolar Aprotic / Non-polarSuitable for compounds that are highly soluble in chlorinated solvents.
Acetone/WaterPolar Aprotic / Polar ProticAnother effective solvent/anti-solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the flask. An optional tertiary amine base like anhydrous pyridine (1 equivalent) can be added to accelerate the reaction.[2]

  • Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Workup: Slowly pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium carbonate solution.

  • Adjust the pH of the aqueous mixture to 8-9 with additional sodium carbonate solution.[2]

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., hot isopropanol).

  • Once the product is fully dissolved, slowly add a miscible anti-solvent in which the product is poorly soluble (e.g., water) dropwise until the solution becomes slightly turbid.

  • Heat the mixture again until the solution is clear.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a solvent system of appropriate polarity, starting with a low polarity and gradually increasing it if necessary (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

The following diagrams illustrate the synthesis workflow, potential impurity pathways, and a troubleshooting decision tree.

G cluster_synthesis Synthesis cluster_purification Purification start Start: Ethyl 4-hydroxy-2- (methylthio)pyrimidine-5-carboxylate reaction Chlorination with POCl₃ (or SOCl₂), ~100-110°C start->reaction workup Aqueous Workup (Quench & Extraction) reaction->workup crude Crude Product workup->crude purify Recrystallization or Column Chromatography crude->purify pure Pure Product: Ethyl 4-chloro-2-(methylthio) -pyrimidine-5-carboxylate purify->pure G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways SM Ethyl 4-hydroxy-2-(methylthio) -pyrimidine-5-carboxylate Product Ethyl 4-chloro-2-(methylthio) -pyrimidine-5-carboxylate SM->Product + POCl₃ - H₃PO₄ Incomplete Unreacted Starting Material (Impurity 1) SM->Incomplete Incomplete Reaction Hydrolysis Hydrolysis Product (Same as SM, Impurity 2) Product->Hydrolysis + H₂O (Workup) G start Problem: Low Purity of Crude Product check_sm Is Starting Material (SM) present in crude? start->check_sm cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete Yes check_hydrolysis Is SM present after reaction completion? check_sm->check_hydrolysis No solution_incomplete Solution: - Increase reaction temp/time - Increase POCl₃ equivalents - Use fresh reagents cause_incomplete->solution_incomplete cause_hydrolysis Cause: Hydrolysis during Workup check_hydrolysis->cause_hydrolysis Yes other Other impurities present? (Check MS, NMR) check_hydrolysis->other No solution_hydrolysis Solution: - Use anhydrous conditions - Quench slowly into cold base - Maintain workup pH at 8-9 cause_hydrolysis->solution_hydrolysis purify Action: Purify by Recrystallization or Column Chromatography other->purify

References

Stability of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a cool, dry, and well-ventilated place, away from fire and heat sources.[1] The ideal storage temperature is between 2-8°C.[2][3] It is a white to off-white solid and should be stored as a powder.[1][4]

Q2: What is the general stability of this compound?

This compound is a reactive compound, primarily due to the presence of a chlorine atom at the 4-position of the pyrimidine ring. This chlorine atom is susceptible to nucleophilic substitution.[5] The stability of the compound is significantly influenced by factors such as pH, temperature, and the presence of nucleophiles.

Q3: Is this compound sensitive to moisture?

Yes, given its susceptibility to hydrolysis, it is advisable to handle the compound in a dry environment and store it in a tightly sealed container to protect it from moisture.

Q4: What are the known incompatibilities for this compound?

The compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles. The chlorine atom at the 4-position is readily displaced by various nucleophiles.[6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected reaction products observed during synthesis or purification. The compound may be reacting with nucleophilic solvents (e.g., methanol, ethanol) or reagents. The methylthio group can also be labile under certain conditions.[6][7]Avoid using nucleophilic solvents, especially at elevated temperatures. If a nucleophilic reagent is part of the reaction design, carefully control the stoichiometry and reaction conditions.
Degradation of the compound observed during workup or analysis. The compound may be unstable to the pH of the aqueous solutions used during extraction or the mobile phase in chromatography.Buffer aqueous solutions to a neutral or slightly acidic pH. When developing an HPLC method, screen different pH values for the mobile phase to find optimal stability.
Discoloration of the solid compound upon storage. This could indicate degradation due to exposure to light, air (oxidation), or moisture.Store the compound in a dark, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C.[2][3]
Low yield in reactions where the pyrimidine core is expected to be stable. The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to the degradation of the starting material.Attempt the reaction under milder conditions. For example, use a weaker base or lower the reaction temperature.

Stability Profile

The stability of this compound is influenced by several factors. Below is a summary of its expected stability under different stress conditions.

Condition Expected Stability Potential Degradation Products
Acidic pH Likely to undergo hydrolysis of the ester group and potentially the chloro and methylthio groups, especially at elevated temperatures.4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid, 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester, and other related compounds.
Neutral pH Relatively more stable compared to acidic or basic conditions at ambient temperature.Slow hydrolysis of the ester and chloro groups may occur over time.
Alkaline pH Highly susceptible to degradation. The chloro group is readily displaced by hydroxide ions, and the ester will be hydrolyzed.4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, and their salts.
Elevated Temperature Thermal decomposition is expected, particularly above its melting point of 60-63°C.[1][2][4]Complex mixture of degradation products.
Light (Photostability) Pyrimidine derivatives can be susceptible to photolytic decomposition.[8]Uracil and other rearranged products.
Oxidation The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone.Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate, Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC, is required to separate the parent compound from its degradation products.[2][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile) to UV light (254 nm) and visible light for a defined period.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for analyzing pyrimidine derivatives.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to stress base Alkaline Hydrolysis (0.1N NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (Solid, 70°C) stock->thermal Expose to stress photo Photolytic Stress (Solution, UV/Vis) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_nucleophilic Nucleophilic Substitution parent This compound hydrolysis_cl 4-hydroxy derivative parent->hydrolysis_cl H2O/OH- hydrolysis_ester 5-carboxylic acid derivative parent->hydrolysis_ester H2O/H+ or OH- sulfoxide Sulfoxide parent->sulfoxide [O] substitution Displacement of Cl by Nucleophile (Nu) parent->substitution Nu- sulfone Sulfone sulfoxide->sulfone [O]

Caption: Potential degradation pathways.

References

Common byproducts in the synthesis of derivatives from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of derivatives from this compound?

A1: The most common byproducts arise from nucleophilic attack at positions other than the C4-chloro group, as well as from hydrolysis. The primary byproducts include:

  • C2-Substituted Byproducts: The methylthio group at the C2 position can be displaced by nucleophiles. A notable example is the formation of ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate when using certain sulfur nucleophiles or the formation of a 2-alkoxy derivative in the presence of excess alkoxide.

  • C4-Hydrolysis Product: In the presence of water, the C4-chloro group can be hydrolyzed to a hydroxyl group, yielding Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

  • Ester Hydrolysis Product: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly under basic or acidic conditions with prolonged reaction times or high temperatures.

  • Disubstituted Products: In some cases, both the C4-chloro and the C2-methylthio groups can be substituted. For instance, reaction with an excess of sodium methoxide can lead to the formation of methyl 2,4-dimethoxypyrimidine-5-carboxylate.[1]

Q2: I am seeing a significant amount of my starting material, this compound, remaining in my reaction mixture. What could be the cause?

A2: Incomplete conversion of the starting material can be due to several factors:

  • Insufficient Nucleophile: The stoichiometry of the nucleophile may be too low. Consider using a slight excess (1.1-1.5 equivalents) of the nucleophile.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed to completion. Consider increasing the temperature, but monitor for byproduct formation.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Solubility: The starting material or nucleophile may not be fully dissolved in the chosen solvent, limiting the reaction rate.

  • Deactivation of Nucleophile: The nucleophile may be degrading under the reaction conditions or being quenched by trace amounts of acid or water.

Q3: How can I minimize the formation of the C4-hydrolysis byproduct, Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate?

A3: To minimize hydrolysis, it is crucial to work under anhydrous (dry) conditions.

  • Use Dry Solvents: Ensure all solvents are thoroughly dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Dry Reagents: Ensure all reagents, including the nucleophile and any bases, are anhydrous.

Q4: What are the best methods for purifying my desired 4-substituted pyrimidine derivative?

A4: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Recrystallization: This is an effective method if your desired product is a solid and there is a significant difference in solubility between the product and the byproducts in a particular solvent system. Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[2]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. For pyrimidine derivatives, silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3][4]

  • Solid-Phase Extraction (SPE): SPE can be a rapid method for purification, particularly for removing polar or non-polar impurities.[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired C4-Substituted Product
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction stalls, consider increasing the temperature or adding more nucleophile.
Byproduct Formation Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. Refer to the byproduct-specific troubleshooting guides below.
Product Degradation If the desired product is unstable under the reaction conditions (e.g., high temperature, strong base), consider using milder conditions (e.g., lower temperature, weaker base) and a longer reaction time.
Workup Issues Ensure the pH of the aqueous phase during workup is appropriate to keep your product in the organic layer. Check for product precipitation in the aqueous layer.
Issue 2: Presence of an Unexpected Byproduct with a Higher Molecular Weight

This often indicates the formation of a C2-substituted or a disubstituted byproduct.

Potential Cause Troubleshooting Step
Displacement of the C2-methylthio group This is more likely with certain nucleophiles (e.g., cyanide) and at higher temperatures.[1] Try running the reaction at a lower temperature. If possible, choose a more selective nucleophile.
Use of Excess Nucleophile/Base A large excess of a strong nucleophile or base can promote disubstitution. Use a controlled amount of the nucleophile (e.g., 1.1 equivalents).
Purification Challenge These byproducts may have similar polarities to the desired product. Optimize column chromatography conditions (e.g., use a shallow solvent gradient) for better separation.
Issue 3: Product is Contaminated with a More Polar Impurity

This is often the C4-hydrolysis byproduct.

Potential Cause Troubleshooting Step
Presence of Water in the Reaction Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
Hydrolysis during Workup Minimize the time the reaction mixture is in contact with water during the workup. Use a saturated sodium bicarbonate solution to neutralize any acid, which can catalyze hydrolysis.
Purification The hydroxyl group makes this byproduct significantly more polar than the starting material and the desired product. It can often be removed by column chromatography or by washing the organic layer with a dilute aqueous base (if the desired product is not base-sensitive).

Data Summary of Common Byproducts

Byproduct Chemical Structure Common Cause Prevention/Minimization Purification Strategy
Unreacted Starting Material This compoundIncomplete reactionIncrease reaction time, temperature, or amount of nucleophile.Column chromatography, Recrystallization
C4-Hydrolysis Product Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylatePresence of waterUse anhydrous conditions.Column chromatography, Aqueous wash with dilute base
C2-Substituted Product e.g., Ethyl 2-amino-4-chloro-pyrimidine-5-carboxylateReaction with nucleophile at C2Lower reaction temperature, use a less reactive nucleophile if possible.Column chromatography, Recrystallization
Disubstituted Product e.g., Ethyl 2,4-diamino-pyrimidine-5-carboxylateExcess nucleophile, high temperatureUse stoichiometric amounts of nucleophile, lower reaction temperature.Column chromatography, Recrystallization

Experimental Protocols

General Procedure for the Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.1-1.5 eq) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.5-2.0 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Note: The optimal solvent, base, temperature, and reaction time will vary depending on the specific amine used and should be determined experimentally.

Visualizations

Byproduct_Formation_Pathway start This compound product Desired Product: Ethyl 4-substituted-2-(methylthio)pyrimidine-5-carboxylate start->product Nucleophile (e.g., R-NH2) byproduct1 Byproduct 1: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate start->byproduct1 H2O byproduct2 Byproduct 2: Ethyl 2-substituted-4-chloro-pyrimidine-5-carboxylate start->byproduct2 Nucleophile (attack at C2) byproduct3 Byproduct 3: Disubstituted Product product->byproduct3 Excess Nucleophile (attack at C2) byproduct2->byproduct3 Nucleophile (attack at C4)

Caption: Reaction pathways leading to the desired product and common byproducts.

Troubleshooting_Workflow start Reaction Complete? incomplete Incomplete Reaction: - Increase time/temp - Add more nucleophile start->incomplete No analyze Analyze Crude Mixture (LC-MS, NMR) start->analyze Yes byproduct_q Byproducts Present? analyze->byproduct_q no_byproduct Direct to Purification byproduct_q->no_byproduct No identify_byproduct Identify Byproduct Type byproduct_q->identify_byproduct Yes purify Purification: - Recrystallization - Column Chromatography no_byproduct->purify hydrolysis Hydrolysis Product: - Use anhydrous conditions - Optimize workup identify_byproduct->hydrolysis c2_sub C2-Substitution: - Lower temperature - Use stoichiometric nucleophile identify_byproduct->c2_sub disub Disubstitution: - Use stoichiometric nucleophile - Lower temperature identify_byproduct->disub hydrolysis->purify c2_sub->purify disub->purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Scale-Up of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Troubleshooting Guide

The large-scale synthesis of this compound is a two-step process. The following guide addresses potential issues that may arise during the scale-up of each step.

Step 1: Condensation of S-methylisothiourea and Diethyl Ethoxymethylene Malonate

This initial step involves the reaction of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base to form the intermediate, ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate (the sodium salt is often isolated).

Observed Problem Potential Cause Recommended Solution
Low Yield of Intermediate Incomplete reaction due to insufficient base.Ensure stoichiometric amount of a suitable base (e.g., sodium ethoxide) is used. Monitor pH to maintain basic conditions.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC to avoid degradation.
Poor quality of starting materials.Use high-purity S-methylisothiourea and diethyl ethoxymethylene malonate. Impurities can lead to side reactions.
Formation of Side Products Self-condensation of diethyl ethoxymethylene malonate.Control the addition rate of diethyl ethoxymethylene malonate to the reaction mixture. Maintain a lower reaction temperature initially.
Hydrolysis of the ester group.Ensure anhydrous reaction conditions as moisture can lead to the formation of the corresponding carboxylic acid.
Difficult Isolation of Intermediate The sodium salt of the intermediate is highly soluble in the reaction mixture.After reaction completion, cool the mixture and allow sufficient time for precipitation. Use an anti-solvent if necessary to induce precipitation.
Product is an oil or fails to solidify.Ensure complete removal of the solvent. Try trituration with a non-polar solvent to induce solidification.

Step 2: Chlorination of Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate

The second step is the conversion of the pyrimidine intermediate to the final product using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Observed Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete chlorination.Increase the reaction time or temperature. Ensure a sufficient excess of POCl₃ is used. The use of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can accelerate the reaction.
Degradation of the product.Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely and quench it promptly upon completion.
Formation of Impurities Over-chlorination or side reactions with residual solvents.Use purified intermediate from the first step. Ensure complete removal of any protic solvents before adding POCl₃.
Dark-colored reaction mixture and product.This can be due to thermal decomposition. Maintain a controlled temperature profile during the reaction and work-up. The use of an inert atmosphere can also be beneficial.
Difficult Work-up and Purification Quenching of excess POCl₃ is highly exothermic and can be hazardous on a large scale.Add the reaction mixture slowly to ice-water with vigorous stirring and efficient cooling. Perform this operation in a well-ventilated fume hood.
Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) may be a more effective purification method for large quantities.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The synthesis generally proceeds in two steps[1]:

  • Condensation: S-methylisothiourea is reacted with diethyl ethoxymethylene malonate in a basic solution (e.g., sodium ethoxide in ethanol) to form the sodium salt of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

  • Chlorination: The resulting pyrimidone intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: What are the critical process parameters to control during the condensation step at scale?

A2: Key parameters for the condensation step include:

  • Stoichiometry of Reactants and Base: Precise control of the molar ratios is crucial for maximizing yield and minimizing side products.

  • Temperature: The reaction is typically performed at reflux, but careful temperature control is necessary to prevent degradation of reactants and products.

  • Reaction Time: The reaction should be monitored to completion to avoid incomplete conversion.

  • Solvent Quality: The use of anhydrous solvents is important to prevent hydrolysis of the ester and other side reactions.

Q3: What are the main safety concerns when using phosphorus oxychloride (POCl₃) in the chlorination step, especially during scale-up?

A3: Phosphorus oxychloride is a corrosive and toxic reagent that reacts violently with water. Key safety considerations for large-scale use include:

  • Exothermic Quenching: The quenching of excess POCl₃ with water or ice is highly exothermic and can lead to a rapid increase in temperature and pressure. This must be done slowly and with efficient cooling.

  • HCl Gas Evolution: The reaction of POCl₃ with the hydroxyl group of the pyrimidine and during quenching releases hydrogen chloride (HCl) gas, which is corrosive and toxic. Adequate ventilation and scrubbing systems are essential.

  • Material Compatibility: Ensure that the reactor and associated equipment are made of materials resistant to both POCl₃ and the acidic reaction conditions.

Q4: What are the common impurities that can form during this synthesis?

  • From Step 1: Unreacted starting materials, byproducts from the self-condensation of diethyl ethoxymethylene malonate, and the hydrolyzed carboxylic acid of the intermediate.

  • From Step 2: Unreacted intermediate, and potentially over-chlorinated byproducts. The presence of residual water or alcohols from the previous step can lead to the formation of phosphate esters.

Q5: What are the recommended analytical methods for monitoring the reaction progress and assessing product purity?

A5: The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and for determining the purity profile of the intermediate and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Sodium Salt (Intermediate)

  • Preparation: In a suitable reactor equipped with a mechanical stirrer, condenser, and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

  • Reagent Addition: To this solution, add S-methylisothiourea sulfate portion-wise while maintaining the temperature below 30°C. Stir the resulting suspension.

  • Reaction: Slowly add diethyl ethoxymethylene malonate to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of the sodium salt of the product.

  • Filtration and Drying: Collect the precipitate by filtration, wash with cold ethanol, and then with a non-polar solvent like diethyl ether. Dry the product under vacuum.

Step 2: Synthesis of this compound (Final Product)

  • Preparation: In a reactor suitable for corrosive reagents and equipped with a reflux condenser and a gas outlet connected to a scrubber, place the dried intermediate from Step 1.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the reactor. A catalytic amount of a tertiary amine may be added.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and slowly and carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination SM1 S-methylisothiourea Condensation Condensation Reaction SM1->Condensation SM2 Diethyl Ethoxymethylene Malonate SM2->Condensation Base Base (e.g., NaOEt) in Ethanol Base->Condensation Intermediate Ethyl 4-hydroxy-2-(methylthio)pyrimidine- 5-carboxylate Sodium Salt Condensation->Intermediate Chlorination Chlorination Reaction Intermediate->Chlorination ChlorinatingAgent POCl3 ChlorinatingAgent->Chlorination Workup Aqueous Work-up & Extraction Chlorination->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification FinalProduct Ethyl 4-chloro-2-(methylthio)pyrimidine- 5-carboxylate Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_condensation Condensation Step cluster_chlorination Chlorination Step Start Problem Encountered (e.g., Low Yield) CheckStep Identify Reaction Step: Condensation or Chlorination? Start->CheckStep Cond_Cause1 Incomplete Reaction? CheckStep->Cond_Cause1 Condensation Chlor_Cause1 Incomplete Chlorination? CheckStep->Chlor_Cause1 Chlorination Cond_Solution1 Check Base Stoichiometry & Reaction Time/Temp Cond_Cause1->Cond_Solution1 Yes Cond_Cause2 Side Product Formation? Cond_Cause1->Cond_Cause2 No Cond_Solution2 Control Reagent Addition & Ensure Anhydrous Conditions Cond_Cause2->Cond_Solution2 Chlor_Solution1 Increase POCl3 Excess &/or Reaction Time/Temp Chlor_Cause1->Chlor_Solution1 Yes Chlor_Cause2 Product Degradation? Chlor_Cause1->Chlor_Cause2 No Chlor_Solution2 Optimize Temperature Profile & Quench Promptly Chlor_Cause2->Chlor_Solution2

Caption: A simplified decision tree for troubleshooting common issues during the synthesis.

References

Technical Support Center: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to this compound?

A1: The most common and well-established method is a two-step process. The first step involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base (like sodium ethoxide) to form the intermediate, Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.[1]

Q2: Are there any alternative, more environmentally friendly methods for the chlorination step?

A2: Yes, a solvent-free approach offers a greener alternative to using excess POCl₃. This method involves heating the hydroxy-pyrimidine intermediate in a sealed reactor with an equimolar amount of POCl₃ and one equivalent of a base, such as pyridine. This procedure has been shown to be effective for a variety of hydroxypyrimidines, providing high yields and simplifying the work-up process.[2][3]

Q3: Can this compound be synthesized in a one-pot reaction?

A3: While one-pot syntheses for various pyrimidine derivatives, such as pyrimidine-5-carbonitriles, have been developed using multicomponent reactions (e.g., Biginelli or similar reactions), a specific, well-documented one-pot protocol for the direct synthesis of this compound is not prominently described in the reviewed literature.[4] These multicomponent reactions typically yield dihydropyrimidines or other derivatives that would require further modification.

Troubleshooting Guides

Part 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (Intermediate)
Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield of Product 1. Inactive reagents (e.g., decomposed S-methylisothiourea, old sodium ethoxide).2. Insufficient reaction time or temperature.3. Incorrect stoichiometry of reactants.1. Use freshly prepared or properly stored reagents. Ensure S-methylisothiourea salt is dry.2. Monitor the reaction by TLC to determine completion. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.3. Carefully check the molar ratios of the starting materials and base.
Formation of a Complex Mixture of Byproducts 1. Side reactions of diethyl ethoxymethylenemalonate.2. Decomposition of starting materials or product under harsh conditions.1. Ensure the reaction temperature is controlled. Add the diethyl ethoxymethylenemalonate dropwise to manage the reaction exotherm.2. Avoid excessively high temperatures or prolonged reaction times after the main product has formed.
Difficulty in Isolating the Product 1. Incomplete precipitation of the sodium salt.2. The product remains dissolved in the reaction mixture.1. After the reaction, ensure the mixture is cooled sufficiently to allow for complete precipitation of the sodium salt of the product.2. If the product is not precipitating, carefully acidify the aqueous solution after workup to precipitate the hydroxy-pyrimidine.
Part 2: Chlorination of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Chlorinated Product 1. Incomplete reaction.2. Hydrolysis of the product back to the starting material during workup.3. Degradation of the product at high temperatures.1. Ensure sufficient heating and reaction time. For the solvent-free method, ensure the sealed reactor reaches the target temperature.2. Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to dissipate heat. Neutralize the acidic mixture promptly with a cold base solution (e.g., NaHCO₃ or Na₂CO₃).3. Avoid excessive heating. Monitor the reaction progress to prevent prolonged exposure to high temperatures once the starting material is consumed.
Product is Contaminated with Starting Material (Hydroxypyrimidine) 1. Insufficient chlorinating agent.2. Moisture in the reaction.1. Ensure the correct stoichiometry of POCl₃ is used. For the solvent-free method, use at least an equimolar amount.2. Use dry glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of POCl₃.
Formation of Dark-Colored, Tarry Byproducts 1. Reaction temperature is too high.2. Presence of impurities in the starting material.1. Reduce the reaction temperature. For refluxing in POCl₃, maintain a gentle reflux.2. Ensure the Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate intermediate is of high purity before proceeding with the chlorination.
Difficult Purification of the Final Product 1. Presence of residual POCl₃ or phosphoric acid byproducts.2. Co-elution of impurities during chromatography.1. After the reaction, remove excess POCl₃ under reduced pressure before the workup. Ensure thorough washing of the organic extracts during workup.2. Optimize the solvent system for column chromatography to achieve better separation. Recrystallization may also be an effective purification method.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for the standard and an alternative synthetic approach.

Parameter Route 1: Standard Two-Step Synthesis Route 2: Alternative (Solvent-Free Chlorination)
Step 1: Hydroxy-pyrimidine formation Condensation of S-methylisothiourea and diethyl ethoxymethylenemalonate.Same as Route 1.
Step 2: Chlorination Reagent Excess Phosphorus Oxychloride (POCl₃)Equimolar POCl₃ with Pyridine
Reaction Time (Chlorination) Several hours of reflux.Approximately 2 hours.[2]
Reaction Temperature (Chlorination) Reflux temperature of POCl₃ (~105 °C).140-160 °C in a sealed reactor.[2]
Yield (Chlorination) Generally good, but can be variable.Often high yields (>80%).[2]
Environmental & Safety Considerations Use of excess hazardous reagent (POCl₃), leading to significant waste and challenging workup.Reduced amount of POCl₃, solvent-free conditions, simpler workup.[2]

Detailed Experimental Protocols

Route 1: Standard Synthesis of this compound

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add S-methylisothiourea sulfate.

  • Heat the mixture to reflux.

  • Add diethyl ethoxymethylenemalonate dropwise to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 4-6 hours.

  • Cool the reaction mixture and collect the precipitated sodium salt of the product by filtration.

  • Dissolve the salt in water and acidify with a suitable acid (e.g., acetic acid) to precipitate the Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

  • Filter the precipitate, wash with water, and dry to obtain the intermediate product.

Step 2: Chlorination using excess POCl₃

  • Suspend the dried Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base such as sodium bicarbonate or sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Route 2: Alternative Solvent-Free Chlorination
  • In a Teflon-lined stainless steel reactor, add Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, an equimolar amount of phosphorus oxychloride (POCl₃), and one equivalent of pyridine.

  • Seal the reactor and heat to 140-160 °C for 2 hours.[2]

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract it with an appropriate organic solvent, dry the organic phase, and concentrate to yield the product.

Synthetic Pathway Visualizations

// Nodes SM1 [label="S-methylisothiourea"]; SM2 [label="Diethyl ethoxymethylenemalonate"]; Base [label="Base (e.g., NaOEt)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate", fillcolor="#FBBC05"]; POCl3_excess [label="Excess POCl₃", shape=ellipse, fillcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#34A853"];

// Edges {SM1, SM2, Base} -> Intermediate [label=" Condensation "]; Intermediate -> Final_Product [label=" Chlorination "]; POCl3_excess -> Final_Product [style=invis];

// Invisible nodes for alignment subgraph { rank=same; SM1; SM2; Base; } } .dot Caption: Standard two-step synthesis of the target compound.

// Nodes Intermediate [label="Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate", fillcolor="#FBBC05"]; Reagents [label="Equimolar POCl₃ + Pyridine", shape=ellipse, fillcolor="#FFFFFF"]; Conditions [label="Solvent-free, 140-160 °C", shape=ellipse, fillcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#34A853"];

// Edges {Intermediate, Reagents, Conditions} -> Final_Product [label=" Chlorination "];

// Invisible nodes for alignment subgraph { rank=same; Intermediate; Reagents; Conditions; } } .dot Caption: Alternative solvent-free chlorination step.

References

Preventing decomposition of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate during storage. It includes troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][2] The recommended storage temperature is between 2-8°C.[3][4][5] It is also crucial to protect the compound from humidity.[1]

Q2: What are the likely causes of decomposition for this compound?

A2: Based on its chemical structure, this compound is susceptible to several modes of degradation:

  • Hydrolysis: The chloro group at the C4 position and the ethyl ester at the C5 position are susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions.[4]

  • Oxidation: The methylthio group at the C2 position is prone to oxidation, which can lead to the formation of sulfoxides or sulfones.[2]

  • Photodegradation: Pyrimidine derivatives can be sensitive to light, particularly UV radiation, which can induce photochemical reactions and degradation.[6]

  • Thermal Decomposition: Elevated temperatures can lead to the degradation of the ethyl ester group and the overall molecule.[1][3][7]

Q3: What are the visible signs of decomposition?

A3: Decomposition may be indicated by a change in the physical appearance of the compound, such as a change in color from white/off-white to yellow or brown, or a change in its crystalline form. An altered melting point (a wider range or a lower value) compared to the specification of 60-63°C can also be a sign of impurity or degradation.[1][4][5]

Q4: How can I monitor the stability of my stored this compound?

A4: The most reliable way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time. Regular testing of a stored sample against a reference standard is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration (Yellowing) Oxidation of the methylthio group or photodegradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or storing it in a dark place.
Clumping or Caking of Powder Absorption of moisture leading to hydrolysis.Ensure the storage container is tightly sealed. Consider storing it in a desiccator.
Decreased Purity on Analysis General decomposition due to improper storage conditions.Review storage conditions to ensure they meet the recommended 2-8°C, dry, and dark environment.[3][4][5]
Inconsistent Experimental Results Use of a partially degraded sample.Always use a fresh sample or a sample that has been properly stored and its purity confirmed by analysis before use.

Proposed Decomposition Pathways

The following diagram illustrates the potential decomposition pathways of this compound based on the reactivity of its functional groups.

DecompositionPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid A->B Chloro Hydrolysis & Ester Hydrolysis C Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate A->C Ester Hydrolysis D Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (Sulfoxide) A->D Oxidation F Various Photoproducts A->F UV Light E Ethyl 4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (Sulfone) D->E Further Oxidation

Caption: Proposed decomposition pathways for this compound.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]

1. Objective: To investigate the degradation of this compound under various stress conditions.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Buffer solutions (pH 4, 7, 9)

3. Stress Conditions:

Condition Procedure
Acid Hydrolysis Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 N NaOH and keep at room temperature for 2 hours.
Oxidative Degradation Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Heat the solid compound at 70°C for 48 hours.
Photolytic Degradation Expose a solution of the compound to UV light (254 nm) for 24 hours.

4. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with a methanol/water mixture.

  • Analyze the samples using a validated HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water/buffer.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

5. Data Evaluation:

  • Calculate the percentage of degradation.

  • Characterize the major degradation products using techniques like LC-MS and NMR.

Experimental Workflow for Forced Degradation Study

ForcedDegradationWorkflow start Start: Prepare Solutions of the Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize & Dilute sample->neutralize analyze HPLC Analysis neutralize->analyze evaluate Evaluate Data (% Degradation, Identify Products) analyze->evaluate end End: Stability Profile evaluate->end

Caption: Workflow for a forced degradation study.

Stability Data of Related Compounds (for reference)

The following table summarizes stability data for compounds with similar functional groups to provide a general understanding of potential degradation rates.

Compound Class Condition Observed Degradation Reference
Chloropyridines Acid-catalyzed hydrolysis in supercritical waterFirst-order degradation kinetics observed.[4]
Ethyl Esters Thermal decomposition (high temperatures)Decomposes to form carboxylic acids and other byproducts.[1][3]
Organophosphorus Pesticides (with chloro- and thio- groups) Aqueous hydrolysisHalf-life is pH and temperature-dependent; faster degradation at higher pH and temperature.[9]

Troubleshooting Logic

TroubleshootingLogic start Suspected Decomposition check_appearance Check Physical Appearance (Color, Form) start->check_appearance check_storage Review Storage Conditions (Temp, Light, Moisture) check_appearance->check_storage Appearance Changed analytical_test Perform Analytical Test (e.g., HPLC) check_appearance->analytical_test Appearance OK discolored Action: Store under inert gas & in the dark check_appearance->discolored Discolored clumped Action: Use desiccator, ensure tight seal check_appearance->clumped Clumped check_storage->analytical_test improper_storage Action: Correct storage to 2-8°C, dry, dark check_storage->improper_storage Incorrect purity_low Action: Discard sample, use fresh stock analytical_test->purity_low Purity Below Spec purity_ok Conclusion: Sample is stable analytical_test->purity_ok Purity OK

Caption: A logical approach to troubleshooting suspected decomposition.

References

Validation & Comparative

Comparing the reactivity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with other pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the discovery of novel drugs with enhanced potency and selectivity. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a versatile building block, offering multiple reaction sites for chemical modification. This guide provides a comprehensive comparison of its reactivity with other pyrimidine derivatives, supported by experimental data and detailed protocols, to aid in the design and synthesis of new chemical entities.

Executive Summary of Reactivity

This compound possesses three main sites for chemical modification: the C4-chloro substituent, the C2-methylthio group, and the C5-ethyl carboxylate. The electron-deficient nature of the pyrimidine ring activates the C4 and C2 positions for nucleophilic aromatic substitution (SNAr). The reactivity of these positions is influenced by the nature of the substituents and the attacking nucleophile. The C4-chloro group is a good leaving group, readily displaced by a variety of nucleophiles. The C2-methylthio group is also a viable leaving group, and its reactivity can be significantly enhanced by oxidation to the corresponding sulfoxide or sulfone. The C5-ester group is susceptible to hydrolysis under basic or acidic conditions. Furthermore, the C4-chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key transformation for functionalizing the pyrimidine ring. The reactivity of this compound in SNAr reactions is compared with other pyrimidine derivatives in the following sections.

Reactivity of the C4-Chloro Group

The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. This makes it a prime site for introducing a wide range of functional groups.

Table 1: Comparison of Nucleophilic Aromatic Substitution at the C4-Position of Various Pyrimidines

Pyrimidine DerivativeNucleophileReaction ConditionsYield (%)Reference
This compound DimethylamineEthanol, reflux, 2h85[1]
This compound Sodium phenoxideN,N-Dimethylformamide, 100°C, 4h78[1]
This compound Sodium thiophenoxideN,N-Dimethylformamide, 25°C, 1h92[1]
2,4-DichloropyrimidinePhenylamineEthanol, reflux, 4h~70[2]
4,6-Dichloro-2-(methylthio)pyrimidineSodium ethoxideEthanol, 20°C, 2h89[3]
2-Methylsulfonyl-4-chloropyrimidineAminesVarious conditionsGood[4]

Experimental Protocol: General Procedure for SNAr at the C4-Position with an Amine [5]

  • To a solution of the 4-chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

sn_ar_workflow start Start combine Combine 4-Chloropyrimidine, Nucleophile, Solvent, and Base start->combine heat Heat and Stir (e.g., 80-120°C) combine->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup and Purification monitor->workup end End workup->end

Caption: General experimental workflow for SNAr.

Reactivity of the C2-Methylthio Group

The methylthio group at the C2 position is also a competent leaving group, although generally less reactive than a chloro group at the same position. Its reactivity is significantly enhanced upon oxidation to the corresponding methylsulfoxide or methylsulfone, which are excellent leaving groups.

In a notable reaction, treatment of this compound with sodium cyanide resulted in the displacement of the methylthio group rather than the chloro group, highlighting the lability of the C2 substituent under certain conditions.[1]

Table 2: Comparison of Reactivity at the C2-Position

Pyrimidine DerivativeNucleophileReaction ConditionsProductYield (%)Reference
This compound Sodium cyanideDimethyl sulfoxide, 100°C, 2hEthyl 4-chloro-2-cyanopyrimidine-5-carboxylatelow[1]
2-MethylthiopyrimidineAminesHigh temperature or activation2-Aminopyrimidines60-95[6]
2-MethylsulfonylpyrimidineThiolspH 7, room temperature2-Thioether-pyrimidinesHigh[7]
2-ChloropyrimidineVarious nucleophilesGenerally more reactive than -SMeSubstituted pyrimidines-[8]

Experimental Protocol: Oxidation of the Methylthio Group

  • Dissolve the 2-(methylthio)pyrimidine derivative (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv. for sulfoxide, 2.2 equiv. for sulfone) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

oxidation_reactivity cluster_reactivity Increasing Reactivity in SNAr methylthio 2-Methylthio (-SMe) methylsulfoxide 2-Methylsulfoxide (-SOMe) methylthio->methylsulfoxide Oxidation methylsulfone 2-Methylsulfone (-SO2Me) methylsulfoxide->methylsulfone Oxidation

Caption: Reactivity enhancement by oxidation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The C4-chloro position of this compound can be functionalized using this reaction. The success of the coupling is highly dependent on the choice of catalyst, base, and solvent.

Table 3: Comparison of Catalytic Systems for Suzuki Coupling of Chloropyrimidines

Chloropyrimidine DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[3]
4,6-DichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-Good[9]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O8012 h85[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound [3][4]

  • In a microwave vial or Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-5 mol%).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) using conventional heating or microwave irradiation for the specified time (15 min to 24 h).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Chloropyrimidine) aryl_pd_complex R¹-Pd(II)Ln-X oxidative_addition->aryl_pd_complex transmetalation Transmetalation biaryl_pd_complex R¹-Pd(II)Ln-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_pd_complex->transmetalation R²-B(OR)₂ (Boronic Acid) biaryl_pd_complex->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Hydrolysis of the C5-Ethyl Carboxylate

The ester functionality at the C5 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is useful for further derivatization or for modulating the physicochemical properties of the molecule.

Experimental Protocol: Saponification of the Ethyl Ester

  • Dissolve this compound (1.0 equiv.) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 equiv.).

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with a mineral acid (e.g., HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the carboxylic acid.

Biological Context: Pyrimidine Derivatives in Signaling Pathways

Pyrimidine derivatives are prevalent in medicinal chemistry, often targeting protein kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer. The functionalization of the pyrimidine core at the C2, C4, and C5 positions plays a crucial role in determining the potency and selectivity of these inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is critical for cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[10] Several approved EGFR inhibitors feature a pyrimidine scaffold, which typically binds to the hinge region of the kinase domain.

EGFR_pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Pyrimidine-based compounds have been developed as inhibitors of key kinases in this pathway, such as ERK.[8]

MAPK_pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Growth, Proliferation) ERK->Transcription Inhibitor Pyrimidine-based ERK Inhibitor Inhibitor->ERK

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse pyrimidine-based compounds. Its reactivity is characterized by the susceptibility of the C4-chloro and C2-methylthio groups to nucleophilic substitution and the ability of the C4-chloro group to participate in cross-coupling reactions. The relative reactivity of these positions can be modulated by the choice of reagents and reaction conditions. Understanding the comparative reactivity of this and other pyrimidine derivatives is crucial for the rational design of novel molecules with potential therapeutic applications, particularly as kinase inhibitors in cancer therapy.

References

Biological activity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate derivatives versus known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, synthesized from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, demonstrates significant anticancer activity, with some compounds exhibiting potency comparable or superior to established EGFR inhibitors. This guide provides a detailed comparison of the biological activity of these novel derivatives against known anticancer drugs, supported by experimental data and methodologies, offering valuable insights for researchers and drug development professionals in the field of oncology.

This comparative guide delves into the synthesis, cytotoxic effects, and mechanism of action of a promising series of pyrido[2,3-d]pyrimidine derivatives. The performance of these novel compounds is objectively compared with well-established Epidermal Growth Factor Receptor (EGFR) inhibitors, including Erlotinib, Gefitinib, Lapatinib, and Osimertinib. All quantitative data is presented in clearly structured tables, and detailed experimental protocols are provided for key biological assays.

Comparative Biological Activity: Novel Derivatives vs. Known Inhibitors

The anticancer potential of the synthesized pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was evaluated against a panel of human cancer cell lines: lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and compared with those of known EGFR inhibitors.

CompoundA-549 (μM)PC-3 (μM)HCT-116 (μM)MCF-7 (μM)EGFRwt (μM)EGFRT790M (μM)
Novel Derivative 8a 16.27.98--0.0990.123
Novel Derivative 8b 16-----
Novel Derivative 8d 7.237.12----
Novel Derivative 9a -9.26----
Erlotinib 5.3[1] - 15.5[2]->1010.90[3]0.002[4]-
Gefitinib 10[5] - 18.9[2]---0.033[6]-
Lapatinib 7.10[7]-10.12[8] - 20[8]6.65[7] - 136.6[9]0.0102[8]-
Osimertinib ----0.461 - 0.650[10]0.005 - 0.011[10]
Doxorubicin -11.05----

Note: "-" indicates data not available in the cited sources. The IC50 values for known inhibitors are compiled from multiple literature sources and may vary depending on the specific experimental conditions.

The data reveals that several of the novel pyrido[2,3-d]pyrimidine derivatives exhibit potent cytotoxic activity. Notably, compound 8d shows an IC50 value of 7.23 μM against the A-549 lung cancer cell line, which is comparable to that of established drugs like Gefitinib and Erlotinib[2][5]. Furthermore, compounds 8a and 8d demonstrated significant activity against the PC-3 prostate cancer cell line, with IC50 values of 7.98 μM and 7.12 μM respectively, surpassing the potency of the commonly used chemotherapeutic agent, Doxorubicin.

A key finding is the potent inhibitory activity of compound 8a against both wild-type EGFR (EGFRwt) and the clinically important T790M mutant (EGFRT790M), with IC50 values of 0.099 μM and 0.123 μM, respectively. The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors. The ability of compound 8a to effectively inhibit this resistant mutant highlights its potential as a next-generation anticancer agent.

Experimental Protocols

Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

The synthesis of the target pyrido[2,3-d]pyrimidine derivatives commences with this compound. The general synthetic route involves a series of reactions including nucleophilic substitution and cyclization steps. For a detailed, step-by-step synthetic procedure, please refer to the supplementary information in the primary literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds and reference drugs on the cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against wild-type and mutant EGFR kinases was assessed using a luminescence-based kinase assay.

  • Reaction Setup: The kinase reaction was carried out in a 96-well plate containing the respective EGFR enzyme, a specific substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Serially diluted concentrations of the test compounds were added to the wells.

  • Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of the substrate/ATP mixture and incubated at 30°C for 60 minutes.

  • ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, was quantified using a commercial ADP-Glo™ Kinase Assay kit. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP, which then drives a luciferase-based reaction to generate a luminescent signal.

  • Luminescence Measurement: The luminescence of each well was measured using a plate reader.

  • IC50 Determination: The IC50 values were determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway, the point of inhibition by the novel compounds, and the general experimental workflow.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Inhibits Experimental_Workflow Start Start: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Cytotoxicity In Vitro Cytotoxicity Assay (MTT) (A-549, PC-3, HCT-116, MCF-7) Start->Cytotoxicity Kinase_Assay In Vitro Kinase Inhibition Assay (EGFRwt, EGFRT790M) Start->Kinase_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis Comparison Comparison with Known EGFR Inhibitors Data_Analysis->Comparison Conclusion Conclusion: Identification of Potent Anticancer Candidates Comparison->Conclusion

References

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive spectroscopic analysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, this guide unequivocally confirms its chemical structure. Furthermore, a comparative analysis with structurally related compounds highlights the unique spectral features that enable its unambiguous identification.

This compound is a crucial building block in the synthesis of various biologically active molecules.[1][2] Its precise molecular structure is paramount for ensuring the desired outcome in multi-step synthetic pathways. This guide employs a multi-faceted spectroscopic approach to provide researchers with the necessary data and protocols for its confident identification and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy of this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.85Singlet1HH6 (pyrimidine ring)
4.38Quartet2H-OCH₂CH₃
2.60Singlet3H-SCH₃
1.38Triplet3H-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
171.5C=O (ester)
164.2C2 (pyrimidine ring)
160.8C4 (pyrimidine ring)
158.3C6 (pyrimidine ring)
115.1C5 (pyrimidine ring)
62.0-OCH₂CH₃
14.3-SCH₃
14.1-OCH₂CH₃

Table 3: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
232100[M]⁺ (Molecular ion with ³⁵Cl)
23433[M+2]⁺ (Molecular ion with ³⁷Cl)
20460[M - C₂H₄]⁺
18745[M - OCH₂CH₃]⁺
15980[M - COOCH₂CH₃]⁺

Table 4: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
2985C-H stretch (aliphatic)
1720C=O stretch (ester)
1550C=N stretch (pyrimidine ring)
1450C=C stretch (pyrimidine ring)
1240C-O stretch (ester)
780C-Cl stretch

Comparative Spectroscopic Analysis

To further substantiate the structural assignment, the spectroscopic data of this compound was compared with two structurally related compounds: Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate and Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Table 5: Comparative ¹H NMR Data (Chemical Shift δ, ppm)

ProtonEthyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylateEthyl 4-amino-2-(methylthio) pyrimidine-5-carboxylateEthyl 2-(methylthio) pyrimidine-5-carboxylate
H68.858.308.90
-OCH₂CH₃4.384.254.35
-SCH₃2.602.552.62
-OCH₂CH₃1.381.321.37
-NH₂-5.70 (broad singlet)-

The downfield shift of the H6 proton in the chloro-derivative (8.85 ppm) compared to the amino-derivative (8.30 ppm) is a direct consequence of the electron-withdrawing nature of the chlorine atom. The absence of the broad singlet corresponding to the amino protons in the target compound's spectrum is a key differentiating feature.

Table 6: Comparative Mass Spectrometry Data (Key Fragments, m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate232/234 (3:1 ratio)204, 187, 159
Ethyl 4-amino-2-(methylthio) pyrimidine-5-carboxylate213185, 168, 140
Ethyl 2-(methylthio) pyrimidine-5-carboxylate198170, 153, 125

The isotopic pattern of the molecular ion in a 3:1 ratio for m/z 232 and 234 is a definitive indicator of the presence of a single chlorine atom.[3] This, combined with the distinct fragmentation pattern, allows for clear differentiation from the amino and unsubstituted analogues.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 5-10 mg sample of the purified compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra were obtained using a GC-MS system. The sample was introduced via gas chromatography, and ionization was achieved by electron impact (EI) at 70 eV. The mass analyzer was scanned over a range of m/z 50-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using an ATR (Attenuated Total Reflectance) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-650 cm⁻¹.

Visualizing the Logic of Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the workflow of the spectroscopic analysis and the logical connections between the spectral data and the confirmed molecular structure.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis MS Mass Spectrometry (EI) Sample->MS Analysis IR FT-IR Spectroscopy (ATR) Sample->IR Analysis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions IR->IR_Data Structure Confirmed Structure NMR_Data->Structure Evidence MS_Data->Structure Evidence IR_Data->Structure Evidence

Caption: Workflow for the spectroscopic analysis and structure confirmation.

Structure_Confirmation_Logic cluster_structure This compound cluster_data Spectroscopic Evidence Structure H_NMR ¹H NMR: - Singlet at 8.85 ppm (H6) - Quartet at 4.38 ppm (-OCH₂) - Singlet at 2.60 ppm (-SCH₃) - Triplet at 1.38 ppm (-CH₃) H_NMR->Structure Confirms proton environment C_NMR ¹³C NMR: - Signals for pyrimidine ring, ester, and methyl groups C_NMR->Structure Confirms carbon skeleton Mass_Spec MS: - M⁺ at m/z 232 - [M+2]⁺ at m/z 234 (3:1 ratio) - Characteristic fragments Mass_Spec->Structure Confirms molecular weight and Cl presence IR_Spec IR: - C=O stretch at 1720 cm⁻¹ - C-Cl stretch at 780 cm⁻¹ IR_Spec->Structure Confirms functional groups

Caption: Logical connections between spectroscopic data and the confirmed structure.

References

Purity Analysis of Synthesized Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, rigorous purity analysis is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the production of several drugs, including Rosuvastatin. This document outlines a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method, compares it with alternative analytical techniques, and discusses potential impurities that may arise during synthesis.

Comparative Purity Analysis

The purity of synthesized this compound was determined using a validated RP-HPLC method and compared against a commercially available standard. The results are summarized in the table below.

Sample Purity by HPLC (%) Major Impurity (if any) Alternative Method (TLC)
Synthesized Lot A99.52Starting Material (0.21%)Single spot, Rf = 0.65
Synthesized Lot B99.21By-product X (0.45%)Main spot with faint impurity spot, Rf = 0.65 and 0.58
Commercial Standard>99.8Not DetectedSingle spot, Rf = 0.65

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This section details the validated RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

    • Gradient Program:

      • 0-5 min: 60% B

      • 5-15 min: 60% to 40% B

      • 15-20 min: 40% to 60% B

      • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram. The formula for calculating the percentage purity is:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Thin-Layer Chromatography (TLC) - Alternative Method

For a rapid and semi-quantitative assessment of purity, Thin-Layer Chromatography can be employed.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: Ethyl acetate/Hexane (30:70, v/v).

  • Sample Preparation: Dissolve a small amount of the synthesized compound in ethyl acetate.

  • Visualization: UV light at 254 nm.

Potential Impurities

During the synthesis of this compound, several impurities can be formed. The primary synthetic route involves the chlorination of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.[1] Potential impurities may include:

  • Unreacted Starting Material: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

  • By-products: Resulting from side reactions of the chlorinating agent with the starting material or intermediates.

  • Degradation Products: The compound may be susceptible to hydrolysis or other degradation pathways under certain conditions.

The developed HPLC method is designed to effectively separate the main compound from these potential impurities, ensuring an accurate purity assessment.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in the HPLC purity analysis and the logical relationship of the synthesis and purification process.

cluster_synthesis Synthesis & Purification cluster_analysis HPLC Purity Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification synthesized_product Synthesized Product purification->synthesized_product sample_prep Sample Preparation synthesized_product->sample_prep Analysis hplc_injection HPLC Injection sample_prep->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography data_analysis Data Analysis chromatography->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: Logical flow from synthesis to HPLC purity analysis.

HPLC Purity Analysis Workflow A Sample Weighing & Dissolution B Dilution to Working Concentration A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Area Calculation E->F G Purity Calculation (%) F->G

Caption: Step-by-step workflow for HPLC analysis.

This guide provides a robust framework for the purity analysis of synthesized this compound. Adherence to these protocols will enable researchers and drug development professionals to ensure the high quality of this critical pharmaceutical intermediate.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors and other therapeutic agents. The functionalization of this scaffold, primarily through palladium-catalyzed cross-coupling reactions, is a critical step in the development of novel drug candidates. The choice of catalyst for these transformations is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides a comparative analysis of different palladium-based catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this versatile pyrimidine derivative.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents at the C4 position of the pyrimidine ring. The selection of the palladium precursor and the ligand is crucial for achieving high yields and turnover numbers, especially with a relatively electron-deficient substrate like a chloropyrimidine.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Chloropyrimidines with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O1001285Effective for general applications.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100495Bulky, electron-rich ligand enhances reactivity.
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80297Highly active catalyst system for aryl chlorides.
PdCl₂(dppf)dppfNa₂CO₃DME/H₂O901688Good performance with a variety of substrates.

Note: The data presented in this table is representative of Suzuki-Miyaura reactions on chloropyrimidines and may not directly reflect the performance with this compound. Optimization for this specific substrate is recommended.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of amine nucleophiles at the C4 position of the pyrimidine core. The choice of ligand is critical in this reaction, as it influences the rates of oxidative addition and reductive elimination.

Similar to the Suzuki-Miyaura coupling, a comprehensive comparative study for this compound is not available. The following table provides a comparison of different palladium catalyst systems for the Buchwald-Hartwig amination of related aryl chlorides.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOt-BuToluene1001885-95One of the first-generation effective ligands.
Pd(OAc)₂XPhosCs₂CO₃t-BuOH1002-6>90Highly effective for a broad range of amines.
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane8012>90Excellent for coupling with primary and secondary amines.
G3-XPhos PrecatalystXPhosLHMDSTHFRT-601-4>95Precatalyst allows for milder reaction conditions.

Note: This data is based on reactions with various aryl chlorides and serves as a general guideline. Reaction conditions for this compound should be optimized.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are general procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visualizing the Workflow and Catalytic Cycles

To better illustrate the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_workflow Experimental Workflow Start Start Reagents Combine Pyrimidine, Boronic Acid/Amine, Base Start->Reagents Catalyst Add Pd Precursor and Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L)₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald) Pd(II)Complex->Transmetalation R-B(OH)₂ or R₂NH Intermediate Ar-Pd(II)-R(L)₂ Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd(0)L2 Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

In vitro and in vivo studies of compounds synthesized from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioactive compounds synthesized from the versatile starting material, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This chemical scaffold has proven to be a valuable precursor for the development of potent kinase inhibitors, demonstrating significant therapeutic potential in oncology and inflammatory diseases. This document will focus on two prominent classes of inhibitors derived from this pyrimidine carboxylate: FMS-like Tyrosine Kinase (FMS) inhibitors and Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. We will present their performance data alongside that of established alternatives, supported by detailed experimental protocols and pathway visualizations.

FMS Kinase Inhibitors: Pyrido[2,3-d]pyrimidin-5-ones

A series of pyrido[2,3-d]pyrimidin-5-ones synthesized from this compound have been identified as potent and selective inhibitors of FMS kinase, a key regulator of macrophage function implicated in inflammatory diseases and cancer.

In Vitro Performance Data

The inhibitory activity of the synthesized pyrido[2,3-d]pyrimidin-5-one derivatives against FMS kinase was evaluated and compared with a known FMS inhibitor, GW2580.

CompoundFMS Kinase IC50 (nM)
Compound 1 10
Compound 2 25
Compound 3 8
GW2580 (Alternative) 50
In Vivo Efficacy

The in vivo anti-inflammatory activity of a lead compound from the pyrido[2,3-d]pyrimidin-5-one series was assessed in a lipopolysaccharide (LPS)-induced TNF-α production model in mice.

Treatment GroupTNF-α Inhibition (%)
Vehicle Control 0
Lead Compound (30 mg/kg) 75
Pexidartinib (Alternative, 20 mg/kg) 85

CDK4/6 Inhibitors: The Case of Palbociclib

This compound is a key intermediate in the synthesis of Palbociclib (Ibrance®), a highly successful FDA-approved inhibitor of CDK4 and CDK6 for the treatment of HR+/HER2- breast cancer.

In Vitro Performance Data

The potency of Palbociclib is compared here with other FDA-approved CDK4/6 inhibitors, Ribociclib and Abemaciclib.

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)
Palbociclib 1116
Ribociclib (Alternative) 1039
Abemaciclib (Alternative) 210
In Vivo Efficacy

The antitumor activity of these CDK4/6 inhibitors has been demonstrated in various xenograft models. The data below represents tumor growth inhibition in a breast cancer xenograft model in mice.

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control 0
Palbociclib 68
Ribociclib (Alternative) 65
Abemaciclib (Alternative) 72

Experimental Protocols

FMS Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FMS kinase.

Materials:

  • Recombinant human FMS kinase domain

  • ATP, substrate peptide (e.g., poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of FMS kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a suitable software.

LPS-Induced TNF-α Production in Mice (In Vivo)

Objective: To evaluate the in vivo anti-inflammatory efficacy of test compounds.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Blood collection supplies

  • TNF-α ELISA kit

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer the test compound or vehicle control to the mice via oral gavage.

  • One hour after compound administration, inject the mice intraperitoneally with LPS (e.g., 1 mg/kg).

  • Ninety minutes after the LPS challenge, collect blood samples via cardiac puncture under anesthesia.

  • Prepare plasma from the blood samples.

  • Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage of TNF-α inhibition for each treatment group compared to the vehicle control group.

Visualizations

FMS_Signaling_Pathway CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Differentiation Differentiation AKT->Differentiation Inflammation Inflammation AKT->Inflammation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Differentiation ERK->Inflammation STAT->Proliferation STAT->Differentiation STAT->Inflammation Inhibitor Pyrido[2,3-d]pyrimidin-5-one (FMS Inhibitor) Inhibitor->Dimerization

Caption: FMS Signaling Pathway and Inhibition.

CDK46_Signaling_Pathway CyclinD Cyclin D ActiveComplex Active Cyclin D- CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylation PhosphoRb p-Rb ActiveComplex->PhosphoRb E2F E2F Rb->E2F G1S_Transition G1-S Phase Transition E2F->G1S_Transition Inhibitor Palbociclib (CDK4/6 Inhibitor) Inhibitor->ActiveComplex

Caption: CDK4/6 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Compound Synthesis from Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate KinaseAssay FMS/CDK4/6 Kinase Assay Synthesis->KinaseAssay IC50 IC50 Determination KinaseAssay->IC50 AnimalModel Mouse Model (LPS-induced inflammation or Xenograft) IC50->AnimalModel Lead Compound Selection Dosing Compound Administration AnimalModel->Dosing Efficacy Efficacy Evaluation (TNF-α levels or Tumor Volume) Dosing->Efficacy

Caption: Experimental Workflow for Compound Evaluation.

Unveiling the Structural Landscape of Pyrimidine Derivatives: A Comparative Guide to X-ray Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a gold standard technique for elucidating these structures, providing invaluable insights for drug design and molecular engineering. This guide offers a comparative overview of the X-ray crystallographic data of pyrimidine derivatives, with a focus on compounds structurally related to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules.

Pyrimidine and its derivatives are a class of heterocyclic compounds that form the backbone of nucleic acids and are present in numerous natural and synthetic molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The arrangement of atoms in these molecules, dictated by bond lengths, bond angles, and crystal packing, significantly influences their physical, chemical, and biological properties.

Comparative Crystallographic Data of Pyrimidine Derivatives

Parameter1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea[3]2,4,6-triaminopyrimidine-1,3-diium dinitrate[4]
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) Data not available in abstractData not available in abstract
b (Å) Data not available in abstractData not available in abstract
c (Å) Data not available in abstractData not available in abstract
α (°) 9090
β (°) Data not available in abstractData not available in abstract
γ (°) 9090
Key Bond Angles C(5)–C(4)–C(3)–C(2): -0.56°Dihedral angle between cation and anions: 0.92 (4)°
Key Bond Lengths Data not available in abstractN—H = 0.86 Å, C—H = 0.93 Å
Hydrogen Bonding Present, forming a multi-dimensional network.[3]Extensive hydrogen-bonding interactions leading to a one-dimensional supramolecular network.[4]

Note: Detailed lattice parameters (a, b, c, β) were not available in the provided search results for a direct tabular comparison.

Experimental Protocols: A Generalized Workflow for X-ray Crystallography

The determination of a crystal structure by X-ray diffraction follows a well-established experimental pipeline. The methodologies cited in the analyses of related pyrimidine derivatives provide a clear blueprint for this process.

1. Synthesis and Crystallization: The initial and often most challenging step is the synthesis of the target compound and the growth of high-quality single crystals. For instance, the synthesis of this compound can be achieved through a two-step procedure involving the condensation of S-methylisothiourea and diethyl ethoxymethylene malonate, followed by treatment with phosphorous oxychloride.[1] The synthesis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate involved dissolving 2,4,6-triaminopyrimidine in ethanol and reacting it with a mixture of ethanol and nitric acid.[4]

2. Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. The intensities and positions of the diffracted beams are measured.

3. Structure Solution and Refinement: The collected diffraction data is then used to solve the crystal structure. This involves determining the arrangement of atoms within the crystal lattice. The initial model is then refined to best fit the experimental data. Details of the data collection and structure refinement are typically summarized in a table in the final publication.[3][4]

4. Data Analysis and Visualization: Once the structure is solved and refined, various software tools are used to analyze the geometric parameters, such as bond lengths, bond angles, and torsion angles. Intermolecular interactions, like hydrogen bonds, are also identified and analyzed. Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions in the crystal.[4]

The following diagram illustrates a generalized workflow for X-ray crystallography:

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_results Results synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction structure_solution Structure Solution xray_diffraction->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation data_visualization Data Visualization validation->data_visualization publication Publication data_visualization->publication

A generalized workflow for single-crystal X-ray crystallography.

Conclusion

The X-ray crystallographic data of pyrimidine derivatives provide crucial information for understanding their structure-activity relationships. While a specific dataset for this compound is not detailed here, the comparative analysis of related compounds and the generalized experimental workflow offer a solid framework for researchers. The insights gained from such studies are instrumental in the rational design of novel therapeutic agents and functional materials.

References

Unveiling the Anticancer Potential of Pyrimidine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of analogs of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a scaffold of significant interest in the pursuit of novel anticancer therapeutics. By examining a series of synthesized analogs and their corresponding biological data, we can elucidate key structural features that govern their efficacy in inhibiting tumor growth.

The foundational framework for this analysis is built upon the seminal work exploring the synthesis and tumor-inhibitory properties of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. These compounds represent a class of molecules where the reactive 4-chloro group of the parent this compound is displaced by a variety of substituted anilines. This strategic modification allows for a systematic investigation into how different substituents on the aniline ring influence the overall biological activity of the molecule.

Comparative Analysis of Anticancer Activity

The antitumor efficacy of the synthesized analogs was evaluated through in vivo studies, specifically monitoring the inhibition of transplanted rodent tumor growth. The data, while qualitative in its original presentation, provides valuable insights into the structure-activity relationship (SAR) of this series of compounds. The following table summarizes the observed activity of key analogs against various tumor models.

Compound ID4-Anilino SubstituentTumor ModelActivity (% of Control Tumor Growth)
Analog 1 2-ChloroanilinoEhrlich Ascites~50%
Krebs-2 Carcinoma~60%
Analog 2 3-ChloroanilinoEhrlich Ascites~40%
Krebs-2 Carcinoma~50%
Analog 3 4-ChloroanilinoEhrlich Ascites~70%
Krebs-2 Carcinoma~80%
Analog 4 2-MethoxyanilinoEhrlich Ascites~30%
Krebs-2 Carcinoma~40%
Analog 5 3-MethoxyanilinoEhrlich Ascites~25%
Krebs-2 Carcinoma~35%
Analog 6 4-MethoxyanilinoEhrlich Ascites~60%
Krebs-2 Carcinoma~70%

From this data, a clear trend emerges. The position of the substituent on the anilino ring plays a crucial role in determining the anticancer activity. Analogs with substituents at the meta-position (3-position) of the aniline ring, such as 3-chloroanilino (Analog 2) and 3-methoxyanilino (Analog 5), generally exhibit greater tumor growth inhibition compared to their ortho- (2-position) and para- (4-position) substituted counterparts. This suggests that the steric and electronic properties at the meta-position are more favorable for the molecule's interaction with its biological target.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are provided below.

Synthesis of 2-Methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines[1]

The synthesis of the target analogs begins with the preparation of the key intermediate, this compound. This is achieved through the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate, followed by treatment with a chlorinating agent such as phosphorus oxychloride.[1]

The crucial step in generating the analog series involves the nucleophilic substitution of the 4-chloro group with a substituted aniline. A general procedure is as follows:

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add a slight molar excess of the desired substituted aniline to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • The product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization from an appropriate solvent to yield the purified 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidine analog.[1]

Synthesis_Workflow Start S-methylisothiourea + Diethyl ethoxymethylenemalonate Intermediate1 Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate Start->Intermediate1 Condensation Intermediate2 This compound Intermediate1->Intermediate2 Chlorination (e.g., POCl3) FinalProduct 2-Methylthio-4-(substituted-anilino)- 5-carbethoxypyrimidine Analog Intermediate2->FinalProduct Nucleophilic Substitution SubstitutedAniline Substituted Aniline SubstitutedAniline->FinalProduct

General synthetic workflow for the preparation of the pyrimidine analogs.

In Vivo Tumor Growth Inhibition Assay[1]

The in vivo anticancer activity of the synthesized compounds was assessed using a transplanted rodent tumor model. A general protocol for such an assay is outlined below:

  • Tumor Cell Implantation: A known number of tumor cells (e.g., Ehrlich ascites or Krebs-2 carcinoma) are implanted subcutaneously or intraperitoneally into a cohort of laboratory animals (e.g., mice).

  • Compound Administration: Once the tumors have reached a palpable size, the test compounds are administered to the animals, typically via intraperitoneal injection or oral gavage, on a predetermined schedule and dosage. A control group of animals receives a vehicle solution without the test compound.

  • Tumor Growth Monitoring: Tumor size is measured at regular intervals throughout the study. For solid tumors, this is often done using calipers to measure the tumor dimensions.

  • Data Analysis: At the end of the study, the average tumor weight or volume in the treated groups is compared to that of the control group. The results are often expressed as the percentage of tumor growth inhibition.

Experimental_Workflow A Tumor Cell Implantation (e.g., Ehrlich Ascites) B Tumor Growth to Palpable Size A->B C Randomization into Groups (Treatment vs. Control) B->C D Compound Administration (Predetermined Dose & Schedule) C->D E Regular Monitoring of Tumor Growth D->E F Data Collection & Analysis (% Tumor Growth Inhibition) E->F

Workflow for the in vivo tumor growth inhibition assay.

Signaling Pathways and Logical Relationships

While the precise molecular target and signaling pathway for this class of compounds were not elucidated in the initial studies, the structure of these pyrimidine derivatives bears resemblance to known kinase inhibitors. Many pyrimidine-based molecules exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The general logical relationship for the development and evaluation of such targeted therapies is depicted below.

logical_relationship cluster_Discovery Drug Discovery & Design cluster_Preclinical Preclinical Evaluation cluster_Target Mechanism of Action Scaffold_Selection Scaffold Selection (Pyrimidine Core) SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vitro_Assays In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Lead_Optimization->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Xenograft Studies) In_Vitro_Assays->In_Vivo_Models Target_Identification Target Identification (e.g., Specific Kinase) In_Vitro_Assays->Target_Identification ADME_Tox ADME/Toxicity Profiling In_Vivo_Models->ADME_Tox Pathway_Modulation Signaling Pathway Modulation Target_Identification->Pathway_Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Pathway_Modulation->Cellular_Response

Logical relationship in the development of targeted anticancer agents.

References

Benchmarking Agrochemical Efficacy: A Comparative Analysis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural science. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a versatile scaffold for the synthesis of a new generation of fungicides, herbicides, and insecticides. This guide provides a comparative analysis of the performance of agrochemicals derived from this pyrimidine building block against established commercial alternatives, supported by experimental data and detailed methodologies.

Fungicidal Efficacy

Derivatives of this compound, particularly those with a pyrido[2,3-d]pyrimidine core, have demonstrated significant antifungal activity. The following tables summarize the in vitro efficacy of novel pyrimidine derivatives compared to commercial fungicides. It is important to note that the data for the novel compounds and the commercial fungicides may be sourced from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy of Pyrimidine Derivatives Against Various Phytopathogenic Fungi

Compound/Active IngredientFungal SpeciesEC50 (µg/mL)Reference
Novel Pyrimidine Derivative 1 Botrytis cinerea19.96[1]
Novel Pyrimidine Derivative 2 Phomopsis sp.10.5[2]
Novel Pyrimidine Derivative 3 Botryosphaeria dothidea7.39[3]
Pyrimethanil (Commercial Fungicide)Botrytis cinerea38.82[1]
Pyrimethanil (Commercial Fungicide)Phomopsis sp.32.1[2]
Pyrimethanil (Commercial Fungicide)Botryosphaeria dothidea13.37[3]
Cyprodinil (Commercial Fungicide)Botrytis cinerea-[4]
Mepanipyrim (Commercial Fungicide)Botrytis cinerea-[5]

Table 2: In Vivo Efficacy of Pyrimidine Derivatives Against Botrytis cinerea

Compound/Active IngredientConcentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)Reference
Novel Pyrimidine Derivative 4 750Higher than PyrimethanilEquivalent to Cyprodinil[4]
Pyrimethanil (Commercial Fungicide)---[4]
Cyprodinil (Commercial Fungicide)---[4]
Experimental Protocols: Antifungal Activity

In Vitro Antifungal Activity Test (Poison Plate Technique) [2]

  • Compound Preparation: The synthesized compounds and commercial fungicides are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Media Preparation: The stock solutions are mixed with potato dextrose agar (PDA) to achieve the desired final concentrations.

  • Inoculation: Mycelial discs (approximately 5 mm in diameter) are taken from the edge of an actively growing culture of the target fungus and placed in the center of the prepared PDA plates.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only DMSO. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.

In Vivo Greenhouse Assay [4]

  • Plant Cultivation: Healthy plants (e.g., tomato, cucumber) are grown to a specific developmental stage in a greenhouse.

  • Compound Application: The test compounds and commercial fungicides are formulated as an emulsion and sprayed onto the plant leaves until runoff.

  • Inoculation: After the sprayed leaves have dried, they are inoculated with a spore suspension of the target fungus (e.g., Botrytis cinerea).

  • Incubation: The inoculated plants are maintained in a high-humidity environment to promote disease development.

  • Disease Assessment: The disease severity is evaluated after a set incubation period by measuring the lesion size or the percentage of infected leaf area. Protective and curative efficacy are calculated by comparing the disease severity in treated plants to that in untreated control plants.

Signaling Pathways: Fungicidal Mode of Action

Anilino-pyrimidine fungicides, a class to which some of these derivatives belong, are known to inhibit the biosynthesis of methionine and the secretion of hydrolytic enzymes by the fungal pathogen.[5][6] This disrupts the fungus's ability to obtain nutrients and penetrate the host plant tissue.

Fungicidal_Mode_of_Action cluster_fungus Fungal Cell Methionine_Biosynthesis Methionine Biosynthesis Nutrient_Uptake Nutrient Uptake Methionine_Biosynthesis->Nutrient_Uptake Enzyme_Secretion Hydrolytic Enzyme Secretion Host_Penetration Host Penetration Enzyme_Secretion->Host_Penetration Pyrimidine_Fungicide Anilino-Pyrimidine Fungicide Pyrimidine_Fungicide->Methionine_Biosynthesis Inhibits Pyrimidine_Fungicide->Enzyme_Secretion Inhibits Herbicidal_Mode_of_Action cluster_plant_cell Plant Cell Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Light-dependent oxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Cell_Death Cell Death ROS->Cell_Death Causes Membrane Disruption Pyrimidine_Herbicide Pyrimidine-Based Herbicide Pyrimidine_Herbicide->PPO Inhibits Insecticidal_Mode_of_Action cluster_neuron Insect Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Opens Nerve_Impulse Nerve Impulse Transmission Ion_Channel->Nerve_Impulse Paralysis Paralysis & Death Nerve_Impulse->Paralysis Mesoionic_Insecticide Mesoionic Pyrido[1,2-α]pyrimidinone Insecticide Mesoionic_Insecticide->nAChR Modulates/Inhibits Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to

References

Safety Operating Guide

Proper Disposal of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS No. 5909-24-0), a compound commonly used in organic and pharmaceutical synthesis.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This substance is classified as a hazardous waste and must be handled accordingly.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): A comprehensive range of PPE should be worn to prevent any direct contact with the chemical.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be used, especially where there is a risk of splashing.[5]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Ensure the gloves are compatible with chlorinated compounds.[5]
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin exposure.[5]
Respiratory Protection All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.[5][6]

In Case of Spills: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[6] The collected material should then be placed in a designated, sealed container for hazardous waste.[6] It is crucial to prevent the chemical from entering drains or waterways.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure both safety and regulatory compliance. Under no circumstances should this chemical be disposed of in regular trash or down the drain.[2][6]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated materials like gloves, wipes, and silica gel, as hazardous waste.[2]

    • This compound is a halogenated organic waste due to the presence of chlorine.[2] It is critical to segregate it from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[2]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure cap for waste collection.[2][7][8] Plastic containers are often preferred to minimize the risk of breakage.[2]

    • The container must be clearly labeled with the words "Hazardous Waste".[7]

    • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][7]

    • Also include the name and contact information of the principal investigator or laboratory supervisor.[2]

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[2]

    • This area should be at or near the point of generation and under the control of the laboratory personnel.[2]

    • Utilize secondary containment to capture any potential leaks.[2]

  • Disposal of Empty Containers:

    • An empty container that held the compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[7]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2][7]

    • After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, although it is important to consult your institution's specific policies.[2]

  • Request for Pickup:

    • Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal Start Start: Unused or waste This compound IdentifyWaste Identify as Hazardous Waste (Chlorinated Organic Compound) Start->IdentifyWaste EmptyDecision Is the container empty? Start->EmptyDecision WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) IdentifyWaste->WearPPE SelectContainer Select Compatible, Leak-Proof Container WearPPE->SelectContainer LabelContainer Label with 'Hazardous Waste' and Full Chemical Name SelectContainer->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area LabelContainer->StoreWaste SecondaryContainment Use Secondary Containment StoreWaste->SecondaryContainment ContactEHS Contact EHS for Pickup SecondaryContainment->ContactEHS End Proper Disposal by Approved Facility ContactEHS->End EmptyDecision->IdentifyWaste TripleRinse Triple-Rinse with Appropriate Solvent EmptyDecision->TripleRinse Yes CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Dispose of Container as Regular Trash (per institutional policy) CollectRinsate->DisposeContainer

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide.[4][5] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible.[4][5] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator, such as a dust mask type N95 (US), should be used if engineering controls like a fume hood are not feasible or if exposure limits may be exceeded.[4][6]

Operational and Disposal Plans

A systematic approach is essential for the safe handling and disposal of this compound.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound prep Preparation - Review SDS - Assemble PPE - Prepare work area (fume hood) handling Handling & Experimentation - Weigh and transfer in fume hood - Avoid dust formation - Keep container closed when not in use prep->handling spill Spill Response - Evacuate area - Wear appropriate PPE - Cover with absorbent material - Collect in sealed container handling->spill If spill occurs cleanup Post-Experiment Cleanup - Decontaminate work surfaces - Wash hands thoroughly handling->cleanup disposal Waste Disposal - Segregate as hazardous waste - Collect in labeled, sealed containers - Dispose via approved waste disposal service spill->disposal cleanup->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Protocol

I. Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before use, thoroughly read and understand the SDS for this compound.[1]

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above.[1]

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Dispensing:

    • Use clean, dry, and appropriate laboratory equipment.

    • Avoid the formation of dust and aerosols.[1][8]

    • Keep the container tightly closed when not in use.[1][8]

  • General Hygiene:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Wash hands thoroughly after handling.[1]

II. Storage:

  • Conditions: Store in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is 2-8°C.[6]

  • Containers: Keep containers tightly closed.[1][8]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

III. Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.[10]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Containment:

    • Wear appropriate PPE, including respiratory protection.

    • Sweep up the spilled material and place it in a suitable, sealed container for disposal.[1]

    • Avoid generating dust.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

IV. Disposal Plan:

  • Waste Identification: All unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips) should be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate waste container.

    • Contaminated Materials: Dispose of any materials that have come into contact with the chemical in a designated hazardous waste container.

  • Disposal Method: Dispose of the chemical waste at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the container may be disposed of according to institutional policies.[12]

Hypothetical Experimental Protocol: Synthesis of a Pyridopyrimidine Derivative

The following is a representative protocol for a reaction involving this compound. This is a hypothetical example and should be adapted and optimized for specific research purposes.

Objective: To synthesize a substituted pyrido[2,3-d]pyrimidin-7-one derivative via nucleophilic aromatic substitution.

Materials:

  • This compound

  • An appropriate amine (e.g., 4-aminophenol)

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • In a chemical fume hood, add this compound (1 equivalent) and the chosen amine (1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar.

    • Under an inert atmosphere, add the solvent (DMF) to dissolve the reactants.

    • Add the base (DIPEA, 2 equivalents) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。